ICI 89406
Beschreibung
RN given refers to parent cpd
Eigenschaften
IUPAC Name |
1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c20-12-15-6-4-5-9-18(15)26-14-17(24)13-21-10-11-22-19(25)23-16-7-2-1-3-8-16/h1-9,17,21,24H,10-11,13-14H2,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLWRKRZKFAAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968444 | |
| Record name | N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53671-71-9 | |
| Record name | ICI 89406 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053671719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICI-89406 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C027IY98WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ICI 89406
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 89,406 is a selective β1-adrenergic receptor antagonist with significant intrinsic sympathomimetic activity (ISA). This dual-action mechanism allows it to competitively block the effects of catecholamines at the β1-adrenoceptor, particularly during periods of high sympathetic tone such as exercise, while also providing a low level of receptor stimulation at rest. This profile results in a reduction of cardiac workload during exertion without inducing significant bradycardia or reduction in cardiac output under resting conditions. Its primary mechanism involves the modulation of the Gs-adenylyl cyclase-cAMP signaling pathway. Clinically, ICI 89,406 has demonstrated efficacy in reducing the symptoms of angina pectoris during exercise.
Introduction
ICI 89,406, with the chemical name N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-N'-phenylurea, is a pharmacological agent belonging to the class of β-adrenergic receptor antagonists, commonly known as beta-blockers.[1] Distinct from many other beta-blockers, ICI 89,406 is characterized by its cardioselectivity (a higher affinity for β1-adrenoceptors over β2-adrenoceptors) and its pronounced intrinsic sympathomimetic activity (ISA), which confers partial agonist properties.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of ICI 89,406, detailing its interaction with the β1-adrenergic receptor, its impact on intracellular signaling, and its physiological effects, particularly in the context of cardiovascular function.
Molecular Interaction with the β1-Adrenergic Receptor
ICI 89,406 exerts its effects by binding to the β1-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The interaction is competitive with endogenous catecholamines such as norepinephrine and epinephrine.
Binding Affinity and Selectivity
| Parameter | Receptor Subtype | Value (nM) | Assay Type |
| IC50 | β1-Adrenergic Receptor | 4.2 | Antagonist Activity |
| β2-Adrenergic Receptor | 678 | Antagonist Activity | |
| EC50 | β1-Adrenergic Receptor | 0.81 | Partial Agonist Activity (cAMP accumulation) |
| β2-Adrenergic Receptor | 60.26 | Partial Agonist Activity (cAMP accumulation) |
Data compiled from commercially available technical datasheets.
The data clearly indicates a higher affinity of ICI 89,406 for the β1-adrenoceptor, confirming its classification as a β1-selective antagonist. The ratio of IC50 values (β2/β1) demonstrates a selectivity of approximately 161-fold for the β1-adrenoceptor.
Signaling Pathways
The dual antagonist and partial agonist activity of ICI 89,406 is mediated through its modulation of the canonical β1-adrenergic receptor signaling pathway.
Antagonist Action
In the presence of high concentrations of agonists like norepinephrine (released during exercise or stress), ICI 89,406 competitively occupies the β1-adrenoceptor binding site. This prevents the binding of the endogenous agonist and thereby blocks the subsequent activation of the Gs alpha subunit of the associated G-protein. The result is an inhibition of adenylyl cyclase activity, leading to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels attenuates the downstream signaling cascade, including the activation of Protein Kinase A (PKA), which ultimately leads to a decrease in heart rate, myocardial contractility, and blood pressure.
Intrinsic Sympathomimetic Activity (Partial Agonist Action)
In the absence of a full agonist (i.e., at rest), ICI 89,406, upon binding to the β1-adrenoceptor, is capable of inducing a conformational change in the receptor that leads to a submaximal activation of the Gs protein. This results in a modest stimulation of adenylyl cyclase and a limited increase in intracellular cAMP levels. This partial agonist effect is the molecular basis for its intrinsic sympathomimetic activity. This low level of stimulation is sufficient to maintain a near-normal resting heart rate and cardiac output, a characteristic that distinguishes it from beta-blockers lacking ISA.
Clinical and Physiological Effects
The unique pharmacological profile of ICI 89,406 translates into specific clinical effects, particularly in patients with angina pectoris.
Effects at Rest
Due to its pronounced intrinsic sympathomimetic activity, ICI 89,406 does not significantly alter hemodynamic parameters at rest.[2][3] In clinical studies, patients administered ICI 89,406 showed minimal changes in resting heart rate and cardiac output compared to baseline.[2] This is in contrast to β-blockers without ISA, which typically cause a reduction in these parameters.
Effects During Exercise
During physical exertion, when sympathetic tone is elevated and catecholamine levels are high, the antagonist properties of ICI 89,406 become prominent. It effectively blocks the β1-adrenoceptors in the heart from the stimulatory effects of norepinephrine and epinephrine. This results in a significant reduction in the exercise-induced increase in heart rate and mean systemic arterial pressure.[2]
| Parameter | Control (Exercise) | ICI 89,406 (Exercise) |
| Heart Rate (beats/min) | 125 ± 5 | 110 ± 4 |
| Mean Systemic Arterial Pressure (mm Hg) | 147 ± 4 | 137 ± 3 |
| ST-Segment Depression (mm) | 1.9 ± 0.5 | 0.8 ± 0.3 |
Data from a study in patients with stable, exercise-induced angina pectoris.[2]
By attenuating the cardiac response to exercise, ICI 89,406 reduces myocardial oxygen demand, which in turn alleviates the symptoms of angina, such as chest pain and ST-segment depression on an electrocardiogram.[2]
Experimental Protocols
The following sections describe generalized methodologies for the key experiments used to characterize the mechanism of action of ICI 89,406.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki or IC50) of ICI 89,406 to β-adrenergic receptors.
-
Receptor Preparation:
-
Membranes are prepared from tissues or cells expressing the β-adrenoceptor subtypes of interest (e.g., mouse ventricular tissue for β1, or CHO-K1 cells stably transfected with human β1 or β2 receptors).
-
The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competition Binding:
-
A constant concentration of a radiolabeled ligand that binds to the receptors (e.g., [125I]iodocyanopindolol or [3H]CGP-12177) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled ICI 89,406 are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
-
Incubation and Separation:
-
The reaction mixtures are incubated at a specific temperature for a time sufficient to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
-
Detection and Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of ICI 89,406, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (General Protocol)
This functional assay is used to measure the ability of ICI 89,406 to stimulate (as a partial agonist) or inhibit (as an antagonist) the production of intracellular cAMP.
-
Cell Culture:
-
A suitable cell line, such as CHO-K1 cells stably expressing the human β1 or β2-adrenergic receptor, is cultured to an appropriate confluency.
-
-
Assay Procedure:
-
For Partial Agonist Activity (EC50):
-
Cells are incubated with increasing concentrations of ICI 89,406 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
For Antagonist Activity (IC50):
-
Cells are pre-incubated with increasing concentrations of ICI 89,406.
-
A fixed concentration of a full agonist (e.g., isoproterenol) is then added to stimulate cAMP production.
-
-
-
Cell Lysis and Detection:
-
After incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is determined using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
The data are plotted as a dose-response curve, and non-linear regression is used to calculate the EC50 (for agonist activity) or IC50 (for antagonist activity).
-
Clinical Trial in Angina Pectoris (Methodology Overview)
This section provides a summary of the methodology used in a clinical trial to evaluate the effects of ICI 89,406 in patients with angina pectoris.[2]
-
Patient Population:
-
Patients with stable, exercise-induced angina pectoris and angiographically confirmed coronary artery disease.
-
-
Study Design:
-
A controlled study where hemodynamic parameters were measured at rest and during exercise before and after the administration of ICI 89,406.
-
-
Drug Administration:
-
ICI 89,406 was administered intravenously at a dose of 0.04 mg/kg.
-
-
Exercise Protocol:
-
Patients performed submaximal supine leg exercise on a bicycle ergometer.
-
-
Measurements:
-
Hemodynamic parameters including heart rate, systemic arterial pressure, pulmonary arterial pressure, and cardiac output were measured.
-
Electrocardiogram (ECG) was monitored for ST-segment depression.
-
The duration of anginal pain was recorded.
-
References
- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central hemodynamics of beta-adrenoceptor blocking drugs: beta 1 selectivity versus intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: β1-Adrenergic Receptor Selectivity of ICI 89406
This technical guide provides a comprehensive overview of the β1-adrenergic receptor selectivity of the compound ICI 89406 for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Compound Profile: this compound
This compound is a well-characterized β-adrenergic antagonist.[1][2] It demonstrates significant selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor.[3] In addition to its antagonist properties, this compound also exhibits partial agonist activity at both β1 and β2 receptors.[3]
Quantitative Data on Receptor Selectivity
The selectivity of this compound has been quantified through various in vitro assays, with the following data highlighting its preference for the β1-adrenergic receptor.
Antagonist Activity
| Receptor Subtype | IC50 (nM) | Reference |
| β1-adrenergic | 4.2 | [3] |
| β2-adrenergic | 678 | [3] |
Table 1: Antagonist potency of this compound at β1 and β2-adrenergic receptors.
Partial Agonist Activity
| Receptor Subtype | Assay | EC50 (nM) | Reference |
| Human β1-adrenergic | cAMP accumulation in CHO-K1 cells | 0.81 | [3] |
| Human β2-adrenergic | cAMP accumulation in CHO-K1 cells | 60.26 | [3] |
Table 2: Partial agonist potency of this compound at β1 and β2-adrenergic receptors.
Signaling Pathway
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Caption: β1-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity of compounds like this compound.
Radioligand Binding Assay (for Antagonist Activity)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the target β-adrenergic receptor subtype in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177 for β1/β2), and varying concentrations of the unlabeled antagonist (this compound). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled competing ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Accumulation Assay (for Agonist/Partial Agonist Activity)
This functional assay measures the ability of a compound to stimulate the production of cAMP, a second messenger in the β-adrenergic signaling pathway.
Caption: Experimental Workflow for cAMP Accumulation Assay.
Detailed Steps:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human β1 or β2-adrenergic receptor.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) in a suitable buffer to prevent the degradation of cAMP.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a potent and selective antagonist of the β1-adrenergic receptor, with over 160-fold higher affinity for the β1 subtype compared to the β2 subtype based on IC50 values. It also displays partial agonist activity, again with a clear preference for the β1 receptor. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of the selectivity of β-adrenergic receptor ligands. These methods are fundamental for the preclinical evaluation of new chemical entities targeting the adrenergic system.
References
Pharmacological Profile of ICI 89406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 89406, with the chemical name N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-N'-phenyl-urea, is a notable pharmacological tool in the study of the adrenergic system.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, receptor affinity and selectivity, and pharmacokinetic properties. Detailed experimental protocols for key assays are provided, alongside quantitative data presented in a clear, tabular format. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and experimental applications.
Mechanism of Action
This compound is primarily characterized as a selective β1-adrenergic receptor antagonist.[1][3] The β1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly found in the heart, kidneys, and adipose tissue. Its activation by endogenous catecholamines, such as norepinephrine and epinephrine, initiates a signaling cascade that plays a crucial role in regulating heart rate, cardiac contractility, and renin release.
As an antagonist, this compound binds to the β1-adrenergic receptor, thereby blocking the binding of endogenous agonists and inhibiting the downstream signaling pathway. Interestingly, further studies have revealed that this compound also exhibits partial agonist activity at both β1- and β2-adrenergic receptors, capable of inducing cAMP accumulation in cells expressing these human receptors.[1] This dual activity as an antagonist with partial agonism is a key feature of its pharmacological profile.
Signaling Pathway of the β1-Adrenergic Receptor
The binding of an agonist to the β1-adrenergic receptor triggers a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a secondary messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to a physiological response, such as increased heart rate and contractility. This compound, as an antagonist, interferes with the initial step of this cascade.
Quantitative Pharmacological Data
The affinity and functional potency of this compound at β-adrenergic receptors have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Radioligand | Preparation | Ki (nM) |
| β1-Adrenergic | [3H]CGP-12177 | CHO-K1 cell membranes | 4.2[1] |
| β2-Adrenergic | [3H]CGP-12177 | CHO-K1 cell membranes | 678[1] |
Table 2: Functional Activity (cAMP Accumulation)
| Receptor Subtype | Assay Type | Cell Line | Parameter | Value (nM) |
| Human β1-Adrenergic | Partial Agonism | CHO-K1 | EC50 | 0.81[1] |
| Human β2-Adrenergic | Partial Agonism | CHO-K1 | EC50 | 60.26[1] |
Table 3: In Vivo Pharmacokinetics in Rats
| Route of Administration | Dose (mg/kg) | Key Findings |
| Oral | 5 | Urinary and faecal excretion accounted for 5.8% and 96.4%, respectively. Unchanged drug was 81.6% of faecal components.[3] |
| Oral | 50 | Urinary and faecal excretion accounted for 14.0% and 78.4%, respectively. Unchanged drug was 47.8% of faecal components.[3] |
| Intraperitoneal (i.p.) | 5 | - |
| Intravenous (i.v.) | 0.6 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays.
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Experimental Workflow: Radioligand Displacement Assay
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1- or β2-adrenergic receptor are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]CGP-12177), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP).
Methodology:
-
Cell Culture: CHO-K1 cells expressing the human β1- or β2-adrenergic receptor are seeded in 96-well plates and grown to confluence.
-
Assay Conditions: The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: The cells are then incubated with varying concentrations of this compound. To measure antagonist activity, cells are co-incubated with a known agonist (e.g., isoproterenol).
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonist activity) or IC50 (for antagonist activity) values are determined using non-linear regression.
In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Drug Administration: A single dose of this compound is administered via the desired route (oral, intravenous, or intraperitoneal). For oral administration, the compound is typically formulated in a suitable vehicle.
-
Sample Collection: At predetermined time points after administration, blood samples are collected. For excretion studies, urine and feces are collected over a specified period.
-
Sample Processing: Blood samples are processed to obtain plasma. Plasma, urine, and fecal samples are then prepared for analysis.
-
Bioanalysis: The concentration of this compound and its potential metabolites in the biological samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, using non-compartmental or compartmental analysis.
Selectivity Profile
The selectivity of a pharmacological agent for its intended target over other related targets is a critical aspect of its profile. This compound demonstrates a significant selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor.
The approximately 161-fold higher affinity for the β1 subtype compared to the β2 subtype underscores its utility as a selective tool for investigating β1-adrenergic receptor function.
Conclusion
This compound is a valuable research compound with a well-defined pharmacological profile as a selective β1-adrenergic receptor antagonist with partial agonist properties. Its high affinity and selectivity for the β1-adrenergic receptor make it a suitable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of this receptor. The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of previous findings, facilitating further research in the field of adrenergic pharmacology.
References
An In-depth Technical Guide to ICI 89406: A β1-Selective Adrenergic Antagonist with Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 89406 is a notable pharmacological tool and a subject of significant interest in the study of the β-adrenergic system. Chemically identified as N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N'-phenylurea, it is recognized primarily as a selective β1-adrenergic receptor antagonist.[1][2][3][4] A distinguishing feature of this compound is its low efficacy partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][5] This dual characteristic allows it to modulate β-adrenergic signaling in a nuanced manner, blocking the effects of potent endogenous agonists like norepinephrine and epinephrine while providing a low level of receptor stimulation in their absence. This guide provides a comprehensive overview of the quantitative pharmacology, experimental characterization, and underlying signaling mechanisms related to this compound.
Chemical and Physical Properties
| Property | Value | Citation(s) |
| Chemical Name | N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N'-phenylurea | [1] |
| CAS Number | 53671-71-9 | [1][4] |
| Molecular Formula | C19H22N4O3 | [4] |
| Molecular Weight | 354.41 g/mol | |
| Purity | ≥98% | [4] |
Quantitative Pharmacological Data
The pharmacological profile of this compound is defined by its affinity for β-adrenergic receptor subtypes and its functional activity. The following tables summarize the key quantitative data from in vitro studies.
Table 2.1: Receptor Binding Affinity
Binding affinity is typically determined through radioligand competition assays, yielding an inhibition constant (Ki) or an IC50 value, which represents the concentration of the drug that displaces 50% of the radioligand.
| Receptor Subtype | IC50 (nM) | Test System | Radioligand | Reference(s) |
| β1-adrenergic | 4.2 | CHO-K1 cells expressing human β1-adrenergic receptors | [3H]-CGP 12177 | [6] |
| β2-adrenergic | 678 | CHO-K1 cells expressing human β2-adrenergic receptors | [3H]-CGP 12177 | [6] |
Lower IC50 values indicate higher binding affinity.
Table 2.2: Functional Activity (Partial Agonism)
The partial agonist activity of this compound is quantified by its ability to stimulate a cellular response, such as cyclic AMP (cAMP) accumulation. The EC50 is the concentration that produces 50% of the maximal response for that compound.
| Receptor Subtype | EC50 (nM) | Maximal Response (% of Isoprenaline) | Assay Type | Test System | Reference(s) |
| β1-adrenergic | 0.81 | 25% | cAMP Accumulation | CHO-K1 cells expressing human β1-adrenergic receptors | [6] |
| β2-adrenergic | 60.26 | 15% | cAMP Accumulation | CHO-K1 cells expressing human β2-adrenergic receptors | [6] |
Signaling Pathways
β-adrenergic receptors are canonical G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP).
Canonical β-Adrenergic Signaling Pathway
Upon agonist binding, the β-adrenergic receptor undergoes a conformational change, activating the stimulatory G-protein (Gs). The α-subunit of Gs (Gαs) then activates adenylyl cyclase, which converts ATP to cAMP.[7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[8]
Caption: Canonical β-adrenergic receptor signaling pathway.
Experimental Protocols
The characterization of this compound involves several key experimental procedures.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound) for a specific receptor subtype.
Objective: To determine the concentration-dependent inhibition of a specific radioligand binding to β1 and β2-adrenergic receptors by this compound.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing either human β1- or β2-adrenergic receptors.[6]
-
Radioligand: [3H]-CGP 12177, a non-selective β-adrenergic antagonist.[6][9]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of [3H]-CGP 12177 and a fixed amount of cell membrane protein with increasing concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The receptors and bound radioligand are trapped on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand competition binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, thus quantifying its agonist activity.
Objective: To determine the EC50 and maximal response of this compound for cAMP production at β1 and β2-adrenergic receptors.
Materials:
-
Whole Cells: CHO-K1 cells stably expressing either human β1- or β2-adrenergic receptors.
-
Test Compound: this compound at various concentrations.
-
Full Agonist Control: Isoprenaline, a non-selective full agonist, to determine the maximal possible response.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulation: Add increasing concentrations of this compound (or isoprenaline for the positive control) and incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax). The Emax of this compound is then expressed as a percentage of the Emax of the full agonist, isoprenaline.
In Vivo Assessment of β-Blockade
Clinical studies have been conducted to assess the functional antagonist and partial agonist effects of this compound in humans.
Objective: To evaluate the effect of this compound on heart rate and blood pressure at rest and during exercise in patients with angina pectoris.[5]
Protocol Summary:
-
Patient Population: Patients with stable, exercise-induced angina pectoris.[5]
-
Drug Administration: Intravenous administration of this compound (e.g., 0.04 mg/kg).[5]
-
Measurements at Rest: Record baseline hemodynamic parameters, including heart rate and systemic arterial pressure.
-
Exercise Protocol: Patients undergo submaximal supine leg exercise on a bicycle ergometer.
-
Measurements during Exercise: Continuously monitor heart rate, systemic arterial pressure, and electrocardiogram (for ST-segment depression) during exercise.[5]
-
Comparison: Compare the hemodynamic responses during exercise with and without this compound administration.
Expected Outcome:
-
Antagonist Effect: A significant reduction in exercise-induced tachycardia (increase in heart rate) and blood pressure.[5]
-
Partial Agonist Effect (ISA): Minimal to no change in heart rate and blood pressure at rest.[5]
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a well-characterized β1-selective adrenergic antagonist with demonstrable partial agonist activity. Its selectivity for the β1 receptor subtype, coupled with its intrinsic sympathomimetic activity, makes it a valuable tool for dissecting the physiological and pathological roles of the β-adrenergic system. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other β-adrenergic ligands, contributing to a deeper understanding of their therapeutic potential and mechanism of action.
References
- 1. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. Analysis of competition binding between soluble and membrane-bound ligands for cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Beta-Blockers Explained for USMLE Step 1: Selectivity, Uses, and Side Effects — King of the Curve [kingofthecurve.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the effects of I.C.I. 50172 and propranolol on the cardiovascular responses to adrenaline, isoprenaline and exercise - PMC [pmc.ncbi.nlm.nih.gov]
The Partial Agonist Profile of ICI 89406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 89406 is a chemical compound of significant interest in pharmacology, demonstrating a dual role at β-adrenergic receptors. While initially characterized as a selective β1-adrenergic receptor antagonist, subsequent research has revealed its capacity to act as a partial agonist at both β1 and β2-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the partial agonist activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The partial agonist activity of this compound has been quantified through various in vitro assays. The following tables summarize the key parameters defining its antagonist and partial agonist profiles at human β1 and β2-adrenergic receptors.
Table 1: Antagonist Profile of this compound
| Parameter | Receptor Subtype | Value (nM) |
| IC50 | β1-adrenergic | 4.2[1] |
| IC50 | β2-adrenergic | 678[1] |
Table 2: Partial Agonist Profile of this compound
| Parameter | Receptor Subtype | Cell Line | Value (nM) |
| EC50 (cAMP Accumulation) | Human β1-adrenergic | CHO-K1 | 0.81[1] |
| EC50 (cAMP Accumulation) | Human β2-adrenergic | CHO-K1 | 60.26[1] |
Signaling Pathway
This compound exerts its partial agonist effect through the canonical β-adrenergic receptor signaling cascade. Upon binding to β1 or β2-adrenergic receptors, it induces a submaximal conformational change, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.
Experimental Protocols
The characterization of this compound's partial agonist activity relies on two key experimental approaches: radioligand binding assays to determine its affinity for the receptors and functional assays to measure the downstream signaling response (cAMP accumulation).
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of this compound for β1 and β2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Methodology Workflow
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human β1 or β2-adrenergic receptor are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand, such as [3H]-CGP 12177, and a range of concentrations of unlabeled this compound.
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
Incubation is typically carried out at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value of this compound.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a direct measure of its functional agonism.
Methodology Workflow
Detailed Protocol:
-
Cell Culture:
-
CHO-K1 cells stably expressing either the human β1 or β2-adrenergic receptor are seeded into 96-well plates and grown to a specified confluency.
-
-
Agonist Stimulation:
-
The cell culture medium is removed, and the cells are washed with a serum-free medium or buffer.
-
Cells are then pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Following pre-incubation, cells are stimulated with a range of concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. A full agonist, such as isoproterenol, is used as a positive control to determine the maximal response.
-
-
cAMP Quantification:
-
The stimulation is terminated by lysing the cells.
-
The concentration of cAMP in the cell lysate is determined using a commercially available detection kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
The amount of cAMP produced at each concentration of this compound is measured.
-
The data are normalized to the maximal response produced by the full agonist (isoproterenol) and plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values for this compound. The Emax value, expressed as a percentage of the maximal response to the full agonist, indicates the degree of partial agonism.
-
Conclusion
This compound exhibits a complex pharmacological profile, acting as a selective antagonist at β1-adrenergic receptors while also demonstrating partial agonism at both β1 and β2 subtypes. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Understanding the nuances of its interaction with β-adrenergic receptors is crucial for its potential therapeutic applications and for the design of novel ligands with tailored efficacy and selectivity.
References
In Vitro Characterization of ICI 89406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 89406 is a selective β1-adrenergic receptor antagonist.[1] This in-depth technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and utilization of this compound.
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its selective antagonism of the β1-adrenergic receptor and notable partial agonist activity, also referred to as intrinsic sympathomimetic activity (ISA).[2][3][4][5][6]
Quantitative Analysis of In Vitro Activity
The following table summarizes the key quantitative parameters that define the in vitro activity of this compound at β-adrenergic receptors.
| Parameter | Receptor Subtype | Value | Assay Type |
| IC50 | β1-adrenergic | 4.2 nM | Radioligand Binding Assay |
| β2-adrenergic | 678 nM | Radioligand Binding Assay | |
| EC50 | β1-adrenergic | 0.81 nM | cAMP Accumulation Assay |
| β2-adrenergic | 60.26 nM | cAMP Accumulation Assay |
Data compiled from publicly available sources.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β1 or β2-adrenergic receptor.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (or a non-specific ligand for determining non-specific binding, e.g., propranolol).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filter manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (Functional Activity)
This assay measures the ability of this compound to stimulate (as a partial agonist) or inhibit (as an antagonist) the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β-adrenergic signaling pathway.
Materials:
-
A cell line stably expressing the human β1 or β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound stock solution.
-
A full β-adrenergic agonist (e.g., Isoproterenol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into 96-well or 384-well plates. Allow the cells to adhere overnight.
-
Agonist Mode (to determine partial agonism):
-
Replace the culture medium with assay buffer containing a PDE inhibitor and incubate.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode (to determine antagonist potency):
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of a full agonist (e.g., isoproterenol at its EC80) to all wells except the basal control.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal response (Emax). The intrinsic activity is calculated as (Emax of this compound / Emax of a full agonist) x 100%.
-
Antagonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
β1-Adrenergic Receptor Signaling Pathway
The binding of an agonist to the β1-adrenergic receptor initiates a signaling cascade that leads to the production of cAMP. This compound, as a partial agonist, can weakly activate this pathway.
Caption: β1-Adrenergic Receptor Signaling Pathway activated by this compound.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the logical flow of experiments for the comprehensive in vitro characterization of a β-adrenergic receptor ligand like this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
- 1. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Central hemodynamics of beta-adrenoceptor blocking drugs: beta 1 selectivity versus intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
An In-Depth Technical Guide to Early-Stage Research Involving ICI 89406
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 89406 is a selective β1-adrenergic receptor antagonist with partial agonist activity. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its pharmacological profile, experimental protocols used for its characterization, and its effects on signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the foundational data of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Cell Line | Value | Reference |
| IC50 | β1-adrenergic | - | 4.2 nM | [1][2] |
| β2-adrenergic | - | 678 nM | [1][2] | |
| EC50 (cAMP accumulation) | β1-adrenergic | CHO-K1 | 0.81 nM | [1][2] |
| β2-adrenergic | CHO-K1 | 60.26 nM | [1][2] |
Table 2: In Vivo Hemodynamic Effects in Patients with Angina Pectoris (0.04 mg/kg, i.v.) [3]
| Parameter | Condition | Control (mean ± SEM) | This compound (mean ± SEM) | p-value |
| Heart Rate (beats/min) | Exercise | 125 ± 5 | 110 ± 4 | < 0.001 |
| Mean Systemic Arterial Pressure (mm Hg) | Exercise | 147 ± 4 | 137 ± 3 | < 0.01 |
| ST-Segment Depression (mm) | Exercise | 1.9 ± 0.5 | 0.8 ± 0.3 | < 0.01 |
Table 3: Pharmacokinetic Parameters in Rats
| Administration Route | Dose (mg/kg) | Key Findings | Reference |
| Oral | 5 | Urinary excretion: 5.8 ± 0.7%; Fecal excretion: 96.4 ± 2.1% | [4] |
| Oral | 50 | Urinary excretion: 14.0 ± 4.0%; Fecal excretion: 78.4 ± 2.4% | [4] |
| Intravenous | 0.6 | - | [4] |
| Intraperitoneal | 5 | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques in pharmacology and have been adapted to reflect the specific context of β-adrenergic receptor research.
Competitive Radioligand Binding Assay for β1-Adrenergic Receptor
This protocol is a standard method for determining the binding affinity (IC50) of a test compound for a specific receptor.[5][6][7][8]
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the β1-adrenergic receptor.
Materials:
-
Radioligand: [125I]iodocyanopindolol ([125I]ICYP)
-
Membrane Preparation: Mouse ventricular membranes or other tissue/cell preparation expressing β1-adrenergic receptors.
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [125I]ICYP.
-
Non-specific Binding: Assay buffer, membrane preparation, [125I]ICYP, and a high concentration of a non-labeled competing ligand (e.g., propranolol).
-
Competitive Binding: Assay buffer, membrane preparation, [125I]ICYP, and varying concentrations of this compound.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.[9][10][11][12]
Objective: To determine the concentration of this compound that produces 50% of the maximal response (EC50) in terms of cAMP accumulation.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1-adrenergic receptor.
-
Cell Culture Medium: Standard growth medium for CHO-K1 cells.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Test Compound: this compound
-
cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the CHO-K1 cells in a 96-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Add the different concentrations of this compound to the cells and incubate for a specified time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Clinical Trial Protocol for Hemodynamic Assessment in Angina Pectoris
This protocol outlines a typical design for a clinical trial evaluating the efficacy of a β-blocker in patients with stable, exercise-induced angina pectoris.[13][14][15][16][17]
Objective: To assess the effect of this compound on exercise tolerance and hemodynamic parameters in patients with angina pectoris.
Study Design: Double-blind, placebo-controlled, crossover or parallel-group study.
Patient Population: Patients with a history of stable, exercise-induced angina pectoris, confirmed by a positive exercise tolerance test.
Procedure:
-
Baseline Phase: Patients undergo a washout period for any anti-anginal medications. A baseline exercise tolerance test (e.g., Bruce protocol on a treadmill or bicycle ergometer) is performed to establish a reproducible onset of angina.
-
Randomization: Patients are randomly assigned to receive either this compound or a placebo.
-
Treatment Phase: The assigned treatment is administered (e.g., intravenously or orally).
-
Exercise Tolerance Test: After a specified time following drug administration, patients perform another exercise tolerance test.
-
Hemodynamic Monitoring: Throughout the exercise test, the following parameters are continuously monitored:
-
Heart Rate
-
Blood Pressure
-
Electrocardiogram (ECG) for ST-segment changes
-
-
Data Analysis: The primary endpoints, such as time to onset of angina, total exercise duration, and maximal ST-segment depression, are compared between the this compound and placebo groups.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a standard procedure for evaluating the pharmacokinetic profile of a compound in rats after oral and intravenous administration.[4][18][19][20][21]
Objective: To determine the key pharmacokinetic parameters of this compound in rats.
Animals: Male Sprague-Dawley or Wistar rats.
Procedure:
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of this compound via the tail vein.
-
Oral (PO): Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Bioavailability (F%) for the oral dose.
-
Signaling Pathways and Visualizations
This compound, as a β1-adrenergic receptor antagonist with partial agonist properties, primarily modulates the canonical Gs-protein coupled signaling pathway.
β1-Adrenergic Receptor Signaling Pathway
The binding of an agonist to the β1-adrenergic receptor initiates a cascade of events leading to downstream cellular responses. As a partial agonist, this compound can weakly activate this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and first in vivo evaluation of new selective high affinity beta1-adrenoceptor radioligands for SPECT based on ICI 89,406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. A homogeneous enzyme fragment complementation cyclic AMP screen for GPCR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. Enhancement of beta-adrenergic-induced cAMP accumulation in activated T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Betaxolol in the treatment of stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a new cardioselective beta-adrenergic blocker (tolamolol) on exercise tolerance in patients with angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propranolol in angina pectoris: duration of improved exercise tolerance and circulatory effects after acute oral administration [pubmed.ncbi.nlm.nih.gov]
- 16. Exercise tolerance in patients with angina pectoris after pentaerythritol trinitrate and alprenolol studied by two different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Whole body physiologically based modelling of β‐blockers in the rat: events in tissues and plasma following an i.v. bolus dose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of metoprolol enantiomers following single and multiple administration of racemate in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
In-Depth Technical Guide to ICI 89406 (CAS Number: 53671-71-9)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
ICI 89406 is a well-characterized sympathomimetic amine that acts as a selective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), also known as partial agonist activity.[1][2][3] Its chemical name is N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N′-phenylurea.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 53671-71-9 | [1] |
| Molecular Formula | C₁₉H₂₂N₄O₃ | [1] |
| Molecular Weight | 354.41 g/mol | [1] |
| Synonyms | N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N′-phenylurea | [1] |
| Appearance | Solid | N/A |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO and Ethanol | N/A |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by interacting with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). As a partial agonist at the β1-adrenergic receptor, it binds to the receptor and elicits a submaximal response compared to a full agonist like isoproterenol. In the absence of a full agonist, this compound acts as a weak agonist. However, in the presence of a full agonist, it acts as a competitive antagonist, blocking the full agonist from binding and thereby reducing the overall receptor activation.
The signaling pathway initiated by β1-adrenergic receptor activation involves the stimulation of adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). As a partial agonist, this compound stimulates this pathway to a lesser extent than a full agonist.
Figure 1. β1-Adrenergic Receptor Signaling Pathway showing the partial agonist action of this compound.
Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor.
Table 2: In Vitro Pharmacological Data
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| IC₅₀ | 4.2 nM | β₁-adrenergic | Radioligand Binding Assay | [4] |
| IC₅₀ | 678 nM | β₂-adrenergic | Radioligand Binding Assay | [4] |
| EC₅₀ (cAMP accumulation) | 0.81 nM | β₁-adrenergic | Functional Assay | [4] |
| EC₅₀ (cAMP accumulation) | 60.26 nM | β₂-adrenergic | Functional Assay | [4] |
Experimental Protocols
β-Adrenergic Receptor Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity (IC₅₀) of a test compound like this compound for β-adrenergic receptors.
Experimental Workflow:
Figure 2. Experimental workflow for a β-adrenergic receptor radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the desired β-adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add a constant amount of cell membranes to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol) to each well.
-
Add varying concentrations of the unlabeled competitor (this compound) to the wells.
-
For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to a set of control wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
cAMP Accumulation Functional Assay (General Protocol)
This protocol describes a general method to measure the effect of this compound on intracellular cyclic AMP (cAMP) accumulation, thereby determining its functional activity as a partial agonist.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO-K1 cells).
-
Seed the cells into a multi-well plate and allow them to attach and grow to a suitable confluency.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the wells. Include a control with a full agonist (e.g., isoproterenol) to determine the maximal response and a vehicle control for the basal response.
-
Incubate the plate at 37°C for a specified period.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) and the maximal response (Emax).
-
In Vivo Studies
A clinical study in patients with stable, exercise-induced angina pectoris demonstrated that intravenous administration of this compound (0.04 mg/kg) resulted in a significant reduction in heart rate and mean systemic arterial pressure during exercise. These effects are consistent with its β1-adrenergic blocking properties. The minimal circulatory changes observed at rest were attributed to its partial agonist activity.
Synthesis
The synthesis of N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N′-phenylurea can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on general organic chemistry principles for the formation of similar compounds.
Figure 3. Plausible synthetic workflow for this compound.
Disclaimer: This technical guide is intended for research and informational purposes only and is not a substitute for professional medical advice, diagnosis, or treatment. The experimental protocols provided are general outlines and may require optimization for specific laboratory conditions.
References
- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals - Google Patents [patents.google.com]
- 3. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Molecular Structure and Properties of ICI 89406
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 89406 is a synthetic organic compound that has garnered interest in pharmacological research due to its specific interactions with the adrenergic system. Classified as a β-adrenergic antagonist, it exhibits a notable selectivity for the β1 subtype over the β2 subtype.[1] Furthermore, this compound also demonstrates partial agonist activity at both β1 and β2 adrenergic receptors.[1] This dual functionality makes it a valuable tool for investigating the nuanced signaling pathways of the adrenergic system. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound, complete with detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and development purposes.
Molecular Structure and Chemical Identity
This compound is chemically identified as 1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea.[2] Its structure is characterized by a phenylurea group linked to a cyanophenoxy propanolamine moiety.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea | [2] |
| Synonyms | ICI 89,406, N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N′-phenylurea | [3][4] |
| CAS Number | 53671-71-9 | [2][3][4] |
| Molecular Formula | C₁₉H₂₂N₄O₃ | [2][3][4] |
| Molecular Weight | 354.41 g/mol | [3][4] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O | [3] |
| InChI Key | HTLWRKRZKFAAAH-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Physical State | Solid | [2] |
| Appearance | White to off-white | [5] |
| Melting Point | 155-156 °C (recrystallized from acetonitrile) | [5] |
| Boiling Point (Predicted) | 575.0 ± 50.0 °C | [5] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 12.29 ± 0.46 | [5] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [2] |
Pharmacological Properties
This compound is a selective β1-adrenergic receptor antagonist and a partial agonist at both β1 and β2 receptors. Its pharmacological activity has been characterized through various in vitro assays.
Table 3: Pharmacological Activity of this compound
| Parameter | Receptor | Value | Assay Type | Cell Line | Source |
| IC₅₀ | β₁-adrenergic | 4.2 nM | Radioligand Binding | - | [1] |
| IC₅₀ | β₂-adrenergic | 678 nM | Radioligand Binding | - | [1] |
| EC₅₀ | β₁-adrenergic | 0.81 nM | cAMP Accumulation | CHO-K1 | [1] |
| EC₅₀ | β₂-adrenergic | 60.26 nM | cAMP Accumulation | CHO-K1 | [1] |
Signaling Pathways
As a β-adrenergic modulator, this compound influences the canonical G-protein coupled receptor (GPCR) signaling cascade. Upon binding, it can either block the binding of endogenous agonists like epinephrine and norepinephrine or weakly activate the receptor.
Caption: β-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. These protocols are synthesized from standard practices in the field.
Radioligand Binding Assay for IC₅₀ Determination
This protocol outlines the procedure to determine the inhibitory concentration (IC₅₀) of this compound at β-adrenergic receptors.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either human β1 or β2 adrenergic receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177).
-
Increasing concentrations of this compound or vehicle control.
-
Cell membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filtermat and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
cAMP Accumulation Assay for EC₅₀ Determination
This protocol describes how to measure the partial agonist activity of this compound by quantifying its ability to stimulate cyclic AMP (cAMP) production.
Caption: cAMP Accumulation Assay Workflow.
Methodology:
-
Cell Culture and Plating:
-
Seed CHO-K1 cells expressing either β1 or β2 adrenergic receptors into 96-well plates and grow to near confluency.
-
-
Cell Stimulation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound or a known agonist (as a positive control) to the wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.
-
Conclusion
This compound is a well-characterized pharmacological tool with a distinct profile as a selective β1-adrenergic antagonist and a partial agonist. Its specific molecular structure and resulting physicochemical properties underpin its utility in dissecting the complex mechanisms of adrenergic signaling. The detailed data and experimental protocols provided in this guide are intended to support researchers in the design and execution of their investigations into the adrenergic system and the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols: Investigating ICI 89406 Derivatives for PET Imaging of β1-Adrenoceptors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ICI 89406 is a selective antagonist for the β1-adrenoceptor (β1-AR), a key receptor in the sympathetic nervous system primarily found in the heart. The density of β1-ARs can be altered in various cardiovascular diseases, such as chronic heart failure, making it a valuable target for in vivo imaging.[1] Positron Emission Tomography (PET) is a non-invasive imaging technique that could potentially quantify β1-AR density in humans, aiding in diagnosis and drug development.[1][2] This document outlines the attempted application of radiolabeled derivatives of this compound for PET imaging of β1-ARs, based on preclinical evaluation studies.
It is important to note that while this compound was a promising candidate due to its β1-AR selectivity, studies on its radiolabeled derivatives, namely (S)-[O-methyl-11C]ICI-OMe and (S)-[18F]F-ICI, have concluded that they are not suitable for in vivo PET imaging of β1-ARs.[3][4] This is primarily due to low specific uptake in the target organ (heart), rapid metabolism, and a high degree of non-specific binding.[3][4][5] These application notes and protocols, therefore, serve as a detailed record of the experimental methodologies and findings from these evaluation studies.
Signaling Pathway
The β1-adrenoceptor is a G-protein coupled receptor. Upon binding of an agonist, it activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This signaling cascade plays a crucial role in modulating cardiac function. This compound acts as an antagonist, blocking this pathway.
References
- 1. Synthesis and first in vivo evaluation of new selective high affinity beta1-adrenoceptor radioligands for SPECT based on ICI 89,406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Scans | Envision Radiology [envrad.com]
- 3. Are [O-methyl-11C]derivatives of ICI 89,406 beta1-adrenoceptor selective radioligands suitable for PET? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of an 18F-labelled beta1-adrenoceptor selective radioligand based on ICI 89,406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are [O-methyl-11C]derivatives of ICI 89,406 β1-adrenoceptor selective radioligands suitable for PET? | springermedicine.com [springermedicine.com]
Application Notes & Protocols: Radiolabeling of ICI 89406 Derivatives for SPECT Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that provides three-dimensional information about the distribution of a radioactive tracer in the body, allowing for the assessment of tissue and organ function.[1][2] The development of selective radioligands is crucial for imaging specific molecular targets. ICI 89406 is a selective β1-adrenoceptor antagonist, a class of receptors known to be downregulated in certain cardiac diseases.[3][4][5] This document provides a detailed protocol for the radiolabeling of an this compound derivative with Iodine-123 for SPECT imaging, based on published preclinical research.[3][6] While derivatives of this compound have been synthesized and evaluated, it is important to note that these initial studies have indicated challenges with in vivo stability in some animal models.[3][6]
Signaling Pathway of β1-Adrenoceptor
This compound acts as an antagonist at the β1-adrenergic receptor. The typical signaling cascade for this G-protein-coupled receptor (GPCR) involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[7][8][9]
Caption: β1-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Synthesis of the Precursor for Radiolabeling
The synthesis of the precursor for radioiodination is a multi-step process. The following is a generalized workflow based on the synthesis of similar compounds.[3][6]
Caption: General workflow for the synthesis of the stannylated precursor for radioiodination.
Radioiodination Procedure for [¹²³I]I-ICI 89406 Derivative (15c)
This protocol outlines the radioiodination of the (S)-configurated precursor to yield the SPECT tracer.[3][6]
Materials:
-
(S)-configurated stannylated precursor
-
[¹²³I]Sodium iodide in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium metabisulfite solution (2 mg/mL in water)
-
HPLC system with a radioactivity detector
-
C18 Sep-Pak cartridges
-
Ethanol
-
Sterile water for injection
-
0.9% Saline solution
Procedure:
-
To a vial containing the stannylated precursor (10 µg in 10 µL of ethanol), add 50-100 µL of phosphate buffer (0.1 M, pH 7.4).
-
Add 185-370 MBq of [¹²³I]NaI.
-
Initiate the reaction by adding 10 µL of Chloramine-T solution.
-
Allow the reaction to proceed for 60 seconds at room temperature.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution.
-
Purify the reaction mixture using a C18 Sep-Pak cartridge, eluting with ethanol.
-
Further purify the product using preparative HPLC.
-
The final product is formulated in a solution of ethanol and 0.9% saline.
Quality Control of the Radiotracer
Radiochemical Purity:
-
Method: Analytical HPLC with a radioactivity detector.
-
Mobile Phase: Acetonitrile/water gradient.
-
Column: C18 reverse-phase.
-
Acceptance Criterion: Radiochemical purity should be >95%.
Specific Activity:
-
Calculated by dividing the total radioactivity by the total mass of the compound.
Caption: Quality control workflow for the radiolabeled this compound derivative.
Data Presentation
In Vitro Affinity and Selectivity
The following table summarizes the in vitro binding affinities (Ki) and selectivity of this compound and its derivatives for β1 and β2-adrenoceptors.[3][6]
| Compound | β1-AR Affinity (Ki, nM) | β2-AR Affinity (Ki, nM) | Selectivity (β2/β1) |
| (±)-ICI 89,406 | 1.8 ± 0.3 | 210 ± 30 | 117 |
| Racemic Iodinated Derivative (11a) | 0.23 ± 0.04 | 56 ± 8 | 243 |
| (S)-Iodinated Derivative (15a) | 0.068 ± 0.009 | 16.7 ± 2.1 | 245 |
In Vivo Biodistribution in Rats
The biodistribution of the radioiodinated (S)-enantiomer ([¹²⁵I]-15b) in rats at 30 minutes post-injection is presented below as the percentage of injected dose per gram of tissue (%ID/g).[3]
| Organ | %ID/g (Mean ± SD) |
| Heart | 0.45 ± 0.07 |
| Lungs | 1.23 ± 0.18 |
| Liver | 2.15 ± 0.32 |
| Kidneys | 3.89 ± 0.58 |
| Spleen | 0.31 ± 0.05 |
| Muscle | 0.12 ± 0.02 |
| Brain | 0.02 ± 0.00 |
| Blood | 0.28 ± 0.04 |
Discussion and Limitations
The iodinated derivatives of this compound, particularly the (S)-enantiomer, demonstrate high affinity and selectivity for the β1-adrenoceptor in vitro.[3][6] However, in vivo studies in rats have shown that these radioligands undergo rapid metabolism.[3] This resulted in a lower than expected specific uptake in the heart, which is the primary target organ.[3] Consequently, the initial preclinical data suggest that these specific radioiodinated compounds may not be ideal SPECT radioligands in the rat model.[3] Further research in different animal models may be warranted, as metabolic rates can vary between species.[3] Additionally, other radiolabeling strategies, such as with Fluorine-18 for PET imaging, have also been explored for this compound derivatives, but these have also faced challenges with in vivo specificity.[4][10]
Conclusion
This document provides a comprehensive overview of the protocol for radiolabeling an this compound derivative for SPECT imaging. While the in vitro data are promising, the in vivo challenges highlight the complexities of radiopharmaceutical development. These notes should serve as a valuable resource for researchers working on the development of novel radiotracers for cardiac imaging.
References
- 1. SPECT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and first in vivo evaluation of new selective high affinity beta1-adrenoceptor radioligands for SPECT based on ICI 89,406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of an 18F-labelled beta1-adrenoceptor selective radioligand based on ICI 89,406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of an 18F-labelled β1-adrenoceptor selective radioligand based on ICI 89,406 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICI 89406 Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 89406 is a selective β1-adrenoceptor antagonist with intrinsic sympathomimetic activity. This document provides detailed application notes and protocols for the administration of this compound in rat models, targeting researchers in pharmacology, cardiovascular science, and drug development. These guidelines are compiled from available literature and general best practices for in vivo rodent studies.
Mechanism of Action
This compound selectively blocks β1-adrenergic receptors, which are predominantly found in the heart. This blockade inhibits the binding of catecholamines like norepinephrine and epinephrine, leading to a decrease in heart rate and myocardial contractility. Its intrinsic sympathomimetic activity (ISA) means it can cause a slight activation of the β1-receptor, which can be observed at rest.
Data Presentation
The following table summarizes the expected cardiovascular effects of this compound administration in a rat model, based on its mechanism of action as a β1-adrenoceptor antagonist. Note: Specific quantitative data from rat studies are limited in the public domain; this table is illustrative of expected outcomes.
| Parameter | Expected Effect | Rationale |
| Heart Rate | Decrease | Blockade of β1-adrenergic receptors in the sinoatrial node. |
| Blood Pressure | Decrease | Reduction in cardiac output resulting from decreased heart rate and contractility. |
| Cardiac Output | Decrease | Consequence of reduced heart rate and stroke volume. |
| Left Ventricular Pressure | Decrease | Reduced myocardial contractility due to β1-blockade. |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a vehicle solution, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the this compound powder in DMSO by vortexing. Gentle warming or sonication can aid dissolution.
-
Sequentially add PEG300, Tween-80, and finally, sterile saline, vortexing thoroughly after each addition to ensure a homogenous solution.
-
The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the rats.
-
Prepare a vehicle-only solution (without this compound) to be used for the control group.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter before administration.
Administration of this compound to Rats
Animal Models:
-
Commonly used rat strains for cardiovascular research include Sprague-Dawley and Wistar rats.
Routes of Administration:
-
Intravenous (IV) Injection (Tail Vein): This route ensures immediate and complete bioavailability.
-
Procedure:
-
Warm the rat's tail using a heat lamp or warm water bath (40-45°C) to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Disinfect the injection site with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into the vein at a shallow angle.
-
Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Recommended Dose: A starting point for dose-response studies could be in the range of 0.1 - 1.0 mg/kg, based on doses used for other beta-blockers in rats and the human dose of 0.04 mg/kg.
-
-
Subcutaneous (SC) Injection: This route provides a slower absorption rate compared to IV.
-
Procedure:
-
Gently scruff the rat at the back of the neck to lift a fold of skin.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution, creating a small subcutaneous bleb.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Recommended Dose: Doses may need to be higher than for IV administration, potentially in the range of 1 - 10 mg/kg.
-
-
Intraperitoneal (IP) Injection: An alternative to IV for systemic administration.
-
Procedure:
-
Hold the rat securely with its head tilted downwards.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to check for the absence of urine or intestinal contents.
-
Inject the solution.
-
-
Recommended Dose: Similar to or slightly higher than IV doses, a starting range could be 0.5 - 5.0 mg/kg.
-
-
Oral Gavage: For studying the effects of oral administration.
-
Procedure:
-
Use a proper-sized, flexible gavage needle.
-
Gently guide the needle over the back of the tongue and down the esophagus into the stomach.
-
Administer the solution slowly.
-
-
Recommended Dose: Oral doses are typically higher than parenteral doses due to first-pass metabolism. A starting range could be 5 - 50 mg/kg.
-
Monitoring and Data Collection
-
Cardiovascular Parameters: Heart rate and blood pressure can be monitored non-invasively using a tail-cuff system or invasively via telemetry or direct arterial catheterization for continuous and more accurate measurements.
-
Baseline Measurements: Record baseline cardiovascular parameters for a sufficient period before this compound administration to ensure stability.
-
Post-Administration Monitoring: Monitor cardiovascular parameters continuously or at frequent intervals after administration to capture the onset, peak, and duration of the drug's effects.
-
Control Group: A control group receiving only the vehicle solution is essential to account for any effects of the vehicle or the administration procedure itself.
Visualizations
Signaling Pathway of β1-Adrenoceptor Blockade
Experimental Workflow for Cardiovascular Assessment
Application Notes and Protocols for In Vivo Studies of ICI 89406
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 89406 is a selective antagonist of the β1-adrenergic receptor (β1-AR), a G-protein coupled receptor predominantly expressed in cardiac tissue. Its selectivity for β1-AR over β2-AR makes it a valuable tool for investigating the specific roles of β1-adrenergic signaling in various physiological and pathological processes. These application notes provide a summary of recommended dosages for in vivo studies, a detailed experimental protocol for assessing its cardiovascular effects in a rodent model, and a depiction of the relevant signaling pathway.
Data Presentation: Recommended In Vivo Dosages
The following table summarizes previously reported in vivo dosages of this compound in different species and administration routes. Researchers should consider this information as a starting point and may need to perform dose-response studies to determine the optimal dosage for their specific experimental conditions and animal models.
| Species | Route of Administration | Dosage | Notes |
| Rat | Oral (p.o.) | 5 or 50 mg/kg | Used in pharmacokinetic analysis.[1] |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | Used in pharmacokinetic analysis.[1] |
| Rat | Intravenous (i.v.) | 0.6 mg/kg | Used in pharmacokinetic analysis.[1] |
| Human | Intravenous (i.v.) | 0.04 mg/kg | Administered to patients with stable, exercise-induced angina pectoris.[2] |
Signaling Pathway
This compound, as a β1-adrenergic receptor antagonist, primarily functions by blocking the binding of endogenous catecholamines like norepinephrine and epinephrine to the β1-AR. This action inhibits the downstream signaling cascades typically initiated by receptor activation. The canonical pathway involves the Gs alpha subunit of the G-protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][3] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that regulate cardiac function, such as L-type calcium channels and phospholamban.[3] A non-canonical pathway has also been described where β1-AR stimulation can activate a Ras/Raf/MEK/MAPK/MSK signaling cascade.[4]
Experimental Protocols
This protocol provides a detailed methodology for an acute in vivo study to assess the cardiovascular effects of this compound in an anesthetized rat model.
Objective: To evaluate the effect of intravenously administered this compound on heart rate and blood pressure in anesthetized rats.
Materials:
-
This compound
-
Vehicle (e.g., saline, or a solution containing DMSO, PEG300, and Tween 80 as described in formulation guidelines)
-
Male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Heparinized saline
-
Surgical instruments
-
Pressure transducer and data acquisition system
-
Warming pad
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
House male Wistar rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, i.p.).
-
Once a stable plane of anesthesia is achieved (absence of pedal withdrawal reflex), place the animal in a supine position on a warming pad to maintain body temperature.
-
Perform a tracheotomy to ensure a patent airway.
-
Isolate and cannulate the right femoral artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.
-
Isolate and cannulate the right femoral vein for intravenous administration of this compound or vehicle.
-
-
Stabilization and Baseline Recording:
-
Allow the animal to stabilize for at least 30 minutes after the completion of surgery.
-
Record baseline hemodynamic parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) for a continuous period of 15-20 minutes to ensure stability.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dose and the volume to be injected (typically 1 ml/kg).
-
Administer a single bolus intravenous injection of either the vehicle or this compound at the desired dose (e.g., 0.6 mg/kg).
-
-
Post-Treatment Data Recording:
-
Continuously record hemodynamic parameters for at least 60 minutes post-injection.
-
-
Data Analysis:
-
Analyze the recorded data to determine the changes in heart rate and blood pressure from baseline at various time points after drug administration.
-
Compare the effects of this compound with the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Disclaimer: This protocol is a general guideline. Researchers must adhere to all applicable institutional and national guidelines for the care and use of laboratory animals. The specific details of the protocol, including the choice of animal model, anesthetic, and dosage of this compound, should be optimized based on the specific research question and experimental design.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Assays Using ICI 89406
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ICI 89406, a selective β1-adrenergic receptor antagonist, in cell culture-based assays. The following information is intended to guide researchers in designing and executing experiments to characterize the pharmacological effects of this compound on cellular signaling pathways.
Introduction
This compound is a potent and selective antagonist of the β1-adrenergic receptor (β1-AR), a Gs protein-coupled receptor (GPCR) predominantly expressed in the heart and kidneys.[1] Upon activation by endogenous catecholamines like epinephrine and norepinephrine, the β1-AR stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade plays a crucial role in regulating heart rate, contractility, and renin release. As a β1-AR antagonist, this compound competitively inhibits the binding of agonists to the receptor, thereby attenuating the downstream production of cAMP and the subsequent physiological responses. Notably, this compound also exhibits partial agonist activity, meaning it can weakly activate the receptor in the absence of a full agonist.
Data Presentation
The following table summarizes the in vitro potency and selectivity of this compound. This data is essential for determining the appropriate concentration range for cell-based experiments.
| Parameter | Receptor/Cell Line | Value | Reference |
| IC50 (Antagonist Activity) | β1-adrenergic receptor | 4.2 nM | [1] |
| β2-adrenergic receptor | 678 nM | [1] | |
| EC50 (Partial Agonist Activity) | CHO-K1 cells expressing human β1-AR | 0.81 nM | [1] |
| CHO-K1 cells expressing human β2-AR | 60.26 nM | [1] |
Signaling Pathway
The diagram below illustrates the canonical β1-adrenergic receptor signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Functional Antagonism Assay: Measuring Inhibition of Isoproterenol-Stimulated cAMP Production
This protocol describes a cell-based assay to determine the potency of this compound in antagonizing the effects of a β-adrenergic agonist, such as isoproterenol. The endpoint of this assay is the level of intracellular cAMP.
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the human β1-adrenergic receptor (e.g., HEK293, CHO).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Isoproterenol: A non-selective β-adrenergic agonist.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis Buffer
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well microplates
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the β1-AR expressing cells into a 96-well or 384-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation (Optional): The following day, aspirate the culture medium and replace it with serum-free medium. Incubate for 2-4 hours to reduce basal signaling.
-
Compound Addition:
-
Prepare a dilution series of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (buffer with PDE inhibitor only).
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow this compound to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration, which should be predetermined) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to stimulate cAMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP levels using the selected detection method.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value of this compound.
-
Logical Relationship for Data Analysis:
Troubleshooting
-
High Basal cAMP Levels: Ensure cells are not over-confluent and consider optimizing the serum starvation step.
-
Low Signal Window: Optimize the concentration of the PDE inhibitor and the agonist (isoproterenol). Ensure the cell line has sufficient receptor expression.
-
High Variability between Replicates: Ensure accurate and consistent pipetting. Check for edge effects on the microplate and consider excluding outer wells from analysis.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application of ICI 89406 in Cardiac Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 89406 is a cardioselective β1-adrenoceptor antagonist characterized by its pronounced intrinsic sympathomimetic activity (ISA). This dual mechanism of action—blocking the effects of high catecholamine levels during stress while providing a low level of receptor stimulation at rest—makes it a compound of significant interest in cardiac research. Unlike traditional beta-blockers, this compound's partial agonist activity may offer therapeutic advantages, particularly in conditions where maintaining basal cardiac output is crucial. These application notes provide an overview of its use in cardiac research, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound acts as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the heart. This antagonism mitigates the effects of elevated catecholamines, such as adrenaline and noradrenaline, leading to a reduction in heart rate and myocardial contractility during periods of stress or exercise.
Simultaneously, this compound exhibits intrinsic sympathomimetic activity, meaning it partially activates the β1-adrenoceptor. This results in a modest stimulation of adenylate cyclase, leading to a low level of cyclic AMP (cAMP) production. Consequently, at rest, this compound does not significantly decrease heart rate or cardiac output, a distinct feature compared to β-blockers lacking ISA.
Data Presentation
In Vivo Hemodynamic Effects in Humans (Angina Pectoris)
The following table summarizes the hemodynamic effects of a single intravenous dose of this compound (0.04 mg/kg) in patients with exercise-induced angina pectoris.[1]
| Parameter | Condition | Control | This compound | P-value |
| Heart Rate (beats/min) | Exercise | 125 ± 5 | 110 ± 4 | < 0.001 |
| Mean Systemic Arterial Pressure (mm Hg) | Exercise | 147 ± 4 | 137 ± 3 | < 0.01 |
| ST-Segment Depression (mm) | Exercise | 1.9 ± 0.5 | 0.8 ± 0.3 | < 0.01 |
| Cardiac Output | Rest | No significant change | No significant change | - |
| Heart Rate | Rest | No significant change | No significant change | - |
Preclinical Dosing in Animal Models
This table provides typical dosage ranges for this compound in preclinical rat models for pharmacokinetic and pharmacodynamic studies.
| Animal Model | Administration Route | Dosage Range (mg/kg) |
| Rat | Oral | 5 - 50 |
| Rat | Intraperitoneal (i.p.) | 5 |
| Rat | Intravenous (i.v.) | 0.6 |
Experimental Protocols
In Vitro Protocol: Isolated Langendorff Perfused Heart
This protocol is designed to assess the direct effects of this compound on cardiac function in an ex vivo setting, eliminating systemic influences.
1. Objective: To evaluate the effect of this compound on heart rate, contractility (left ventricular developed pressure), and coronary flow in an isolated perfused rodent heart.
2. Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2)
-
Rodent (e.g., Sprague-Dawley rat)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
This compound stock solution
-
Data acquisition system with pressure and flow transducers
3. Procedure:
-
Anesthetize the rat and administer heparin to prevent coagulation.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mm Hg) and temperature (37°C).
-
Insert a pressure-sensing balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Record baseline measurements of heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Introduce this compound into the perfusate at desired concentrations (e.g., 10 nM to 1 µM) in a cumulative or single-dose manner.
-
Record hemodynamic parameters continuously.
-
To assess β-blocking activity, challenge the heart with a β-agonist like isoproterenol in the presence and absence of this compound.
In Vivo Protocol: Coronary Artery Ligation Model of Myocardial Infarction
This protocol outlines the use of this compound in a rodent model of myocardial infarction to investigate its potential cardioprotective effects.
1. Objective: To determine if pre-treatment with this compound reduces infarct size and preserves cardiac function following myocardial ischemia-reperfusion injury.
2. Materials:
-
Rodent (e.g., C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 8-0 silk)
-
This compound
-
Vehicle control (e.g., saline)
-
Echocardiography system
-
Triphenyltetrazolium chloride (TTC) stain
3. Procedure:
-
Anesthetize and intubate the mouse, and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle 30 minutes prior to ischemia.
-
Ligate the left anterior descending (LAD) coronary artery with a slipknot.
-
Induce ischemia for a defined period (e.g., 30-45 minutes), confirmed by paling of the myocardium.
-
Release the ligature to allow for reperfusion.
-
Close the chest cavity and allow the animal to recover.
-
Assess cardiac function using echocardiography at baseline and at various time points post-infarction (e.g., 24 hours, 7 days, 28 days).
-
At the end of the study, sacrifice the animal, excise the heart, and stain with TTC to delineate the infarct area from the area at risk.
Conclusion
This compound presents a unique pharmacological profile for cardiac research. Its cardioselective β1-antagonism combined with intrinsic sympathomimetic activity offers a valuable tool to explore the nuances of adrenergic signaling in both physiological and pathological states. The provided protocols serve as a foundation for investigating its therapeutic potential in conditions such as myocardial ischemia and heart failure. Further research is warranted to fully elucidate its cellular and molecular mechanisms of action.
References
Application Notes and Protocols for Studying Adrenoceptor Density Using ICI 89406
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 89406 is a selective antagonist for the β1-adrenergic receptor (β1-adrenoceptor), a member of the G protein-coupled receptor (GPCR) superfamily.[1] These receptors play a crucial role in mediating the effects of catecholamines, such as norepinephrine and epinephrine, particularly in the cardiovascular system. The density and function of β1-adrenoceptors are known to be altered in various pathological conditions, including heart failure.[2] Therefore, the accurate quantification of β1-adrenoceptor density is essential for both basic research and the development of novel therapeutics.
These application notes provide detailed protocols for utilizing this compound as a tool to study adrenoceptor density, primarily through radioligand binding assays. The high affinity and selectivity of this compound for the β1-adrenoceptor make it a valuable pharmacological instrument for characterizing this receptor subtype.
Quantitative Data Presentation
The binding affinity and selectivity of this compound for β-adrenoceptor subtypes are critical parameters for its use in receptor density studies. The following tables summarize key quantitative data from in vitro studies.
Table 1: Binding Affinity of this compound for β-Adrenoceptors
| Parameter | Receptor Subtype | Value | Cell Line/Tissue | Reference |
| IC50 | β1 | 4.2 nM | - | - |
| IC50 | β2 | 678 nM | - | - |
| pKi | β1 | 7.4 | CHO cells expressing human β1-adrenoceptor | [3] |
| log KD | β1 | -7.92 ± 0.04 | CHO cells expressing human β1-adrenoceptor | [3] |
| log KD | β2 | -6.06 ± 0.05 | CHO cells expressing human β2-adrenoceptor | [3] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. pKi: The negative logarithm of the inhibition constant (Ki), which is an indicator of the binding affinity of a ligand for a receptor. log KD: The logarithm of the equilibrium dissociation constant (KD), a measure of the binding affinity between a ligand and a receptor.
Table 2: Representative β1-Adrenoceptor Density (Bmax) in Cardiac Tissue
| Tissue Source | Bmax (fmol/mg protein) | Radioligand Used | Reference |
| Human Left Ventricle | 30.2 ± 7.1 | [125I]-cyanopindolol | [4] |
| Human Right Atrium | 71.4 ± 14.4 | [125I]-cyanopindolol | [4] |
| Human Myocardium | 9.74 ± 1.80 nM | (S)-[11C]CGP 12388 (PET) | [5] |
Bmax: The maximum number of binding sites, representing the total receptor density in a given tissue. Note: The Bmax values presented are from studies using other radioligands but provide a reference for expected β1-adrenoceptor densities in human cardiac tissues.
Signaling Pathways and Experimental Workflows
β1-Adrenoceptor Signaling Pathway
β1-adrenoceptors primarily couple to the stimulatory G protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. There is also evidence that β1-adrenoceptors can couple to the inhibitory G protein (Gi), which can lead to cardioprotective effects.
Caption: β1-Adrenoceptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The determination of adrenoceptor density using a radiolabeled ligand, such as a radiolabeled derivative of this compound or a competing radioligand, typically follows the workflow outlined below. This process involves tissue preparation, incubation with the radioligand, separation of bound and free ligand, and subsequent data analysis.
Caption: Workflow for adrenoceptor density measurement.
Experimental Protocols
The following are detailed protocols for saturation and competition radioligand binding assays, which can be adapted for use with this compound or its radiolabeled derivatives to determine β1-adrenoceptor density and affinity.
Protocol 1: Saturation Binding Assay to Determine Bmax and Kd
This assay is used to determine the total number of receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[6][7]
Materials:
-
Receptor Source: Cell membranes from tissues (e.g., heart ventricles) or cultured cells expressing β1-adrenoceptors.
-
Radioligand: A radiolabeled form of a selective β1-adrenoceptor antagonist (e.g., [3H]-ICI 89406 derivative).
-
Unlabeled Ligand: A high concentration of a non-selective β-adrenoceptor antagonist (e.g., propranolol) to determine non-specific binding.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold binding buffer.
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh binding buffer and resuspend it to a final protein concentration of 0.1-0.5 mg/mL.[8]
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Set up a series of tubes for the saturation curve, with increasing concentrations of the radioligand (typically 8-12 concentrations ranging from 0.1 x Kd to 10 x Kd).[7]
-
For each concentration, prepare triplicate tubes for "total binding" and triplicate tubes for "non-specific binding."
-
To the "non-specific binding" tubes, add a high concentration of the unlabeled antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.
-
-
Incubation:
-
To each tube, add the membrane preparation, the appropriate concentration of radioligand, and either buffer (for total binding) or unlabeled antagonist (for non-specific binding).
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each tube through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM).
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression software to determine the Bmax and Kd values.[9][10]
-
Protocol 2: Competition Binding Assay to Determine Ki of this compound
This assay is used to determine the affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[6]
Materials:
-
Receptor Source: As in Protocol 1.
-
Radioligand: A non-selective β-adrenoceptor radioligand with well-characterized binding properties (e.g., [125I]-Iodocyanopindolol).
-
Unlabeled Competitor: this compound at a range of concentrations.
-
Unlabeled Ligand for Non-specific Binding: A high concentration of a non-selective β-adrenoceptor antagonist (e.g., propranolol).
-
Other materials are the same as in Protocol 1.
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes as described in Protocol 1.
-
-
Assay Setup:
-
Set up tubes for "total binding," "non-specific binding," and a series of "competition" tubes with increasing concentrations of unlabeled this compound.
-
To all tubes, add a fixed concentration of the radioligand (typically at or below its Kd value).
-
To the "non-specific binding" tubes, add a high concentration of propranolol.
-
To the "competition" tubes, add the varying concentrations of this compound.
-
-
Incubation, Filtration, Washing, and Counting:
-
Follow steps 3, 4, and 5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software to determine the IC50 value of this compound.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Conclusion
This compound is a potent and selective β1-adrenoceptor antagonist that serves as an invaluable tool for studying the density and distribution of this important receptor subtype. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of β1-adrenoceptor pharmacology and its role in health and disease.
References
- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. Measurement of myocardial beta-adrenoceptor density in clinical studies: a role for positron emission tomography? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-adrenoceptor density and relative number of beta-adrenoceptor subtypes in biopsies from human right atrial, left ventricular, and right ventricular myocard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TPC - Bmax and KD [turkupetcentre.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Synthesis and first in vivo evaluation of new selective high affinity beta1-adrenoceptor radioligands for SPECT based on ICI 89,406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. biophysics-reports.org [biophysics-reports.org]
Application Notes and Protocols for the Pharmacological Characterization of ICI 89406
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 89406 is a selective β1-adrenergic receptor antagonist with recognized partial agonist activity.[1][2] This document provides detailed application notes and experimental protocols for the pharmacological characterization of this compound, encompassing both in vitro and in vivo methodologies. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the properties of this and similar compounds.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-N'-phenyl-urea | [1] |
| CAS Number | 53671-71-9 | [1][3] |
| Molecular Formula | C19H22N4O3 | [1] |
| Molecular Weight | 354.4 g/mol | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [1] |
In Vitro Pharmacology Data
This compound exhibits high selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor. It also demonstrates partial agonist activity at both receptor subtypes, capable of inducing cAMP accumulation.
| Parameter | Receptor | Value | Reference |
| IC50 (Antagonist) | β1-adrenergic | 4.2 nM | [1] |
| IC50 (Antagonist) | β2-adrenergic | 678 nM | [1] |
| EC50 (Partial Agonist) | Human β1-adrenergic | 0.81 nM | [1] |
| EC50 (Partial Agonist) | Human β2-adrenergic | 60.26 nM | [1] |
Signaling Pathway
This compound, as a selective β1-adrenergic antagonist with partial agonist activity, primarily interacts with the β1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for β1-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4][5] As a partial agonist, this compound will activate this pathway, but to a lesser extent than a full agonist like isoproterenol. As an antagonist, it will block the binding and subsequent signaling of endogenous catecholamines like norepinephrine and epinephrine.
References
- 1. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of {beta}-adrenoceptor blockers using a mouse model of dilated cardiomyopathy with a troponin mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Studying Angina Pectoris Models with ICI 89406
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ICI 89406, a cardioselective β-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA), in the study of angina pectoris models. This document includes the mechanism of action, relevant quantitative data from clinical studies, and detailed, adaptable protocols for preclinical animal models.
Introduction to this compound
This compound is a research compound that has demonstrated efficacy in the context of stable, exercise-induced angina pectoris.[1] As a cardioselective β-blocker, it primarily targets β1-adrenergic receptors in the heart. Its notable characteristic is its marked intrinsic sympathomimetic activity (ISA), which means it also partially activates these receptors.[1] This dual action allows this compound to reduce heart rate and blood pressure under conditions of high sympathetic tone (like exercise), thereby decreasing myocardial oxygen demand, while having minimal effects on these parameters at rest.[1] This profile makes it a subject of interest for understanding the nuanced pharmacological management of angina.
Mechanism of Action
The primary mechanism of action of β-blockers in angina pectoris is the reduction of myocardial oxygen demand.[2] They achieve this by decreasing heart rate, myocardial contractility, and blood pressure, particularly during exertion.[2][3] The cardioselectivity of this compound focuses its action on the heart, minimizing off-target effects such as bronchoconstriction that can be associated with non-selective β-blockers.
The intrinsic sympathomimetic activity of this compound provides a low level of receptor stimulation, which may be beneficial in preventing excessive bradycardia or myocardial depression at rest, a potential side effect of β-blockers without ISA.[2][4]
Quantitative Data Presentation
The following table summarizes the hemodynamic and electrocardiographic effects of this compound administered intravenously (0.04 mg/kg) to patients with stable, exercise-induced angina pectoris.[1]
| Parameter | Control (During Exercise) | This compound (During Exercise) | p-value |
| Heart Rate (beats/min) | 125 ± 5 | 110 ± 4 | < 0.001 |
| Mean Systemic Arterial Pressure (mm Hg) | 147 ± 4 | 137 ± 3 | < 0.01 |
| Electrocardiographic ST-Segment Depression (mm) | 1.9 ± 0.5 | 0.8 ± 0.3 | < 0.01 |
Data presented as mean ± standard error. Sourced from a clinical study in patients with stable angina.[1]
At rest, hemodynamic parameters remained largely unchanged compared to the control study, highlighting the effect of the drug's intrinsic sympathomimetic activity.[1]
Experimental Protocols
Protocol 1: Canine Model of Pacing-Induced Myocardial Ischemia
This model is designed to mimic effort-induced angina by increasing myocardial oxygen demand through electrical pacing in the presence of a coronary stenosis.
Materials:
-
Beagle dogs (male or female, 10-15 kg)
-
Anesthesia (e.g., sodium pentobarbital)
-
Ventilator
-
ECG monitoring equipment
-
Catheters for blood pressure and left ventricular pressure measurement
-
Hydraulic occluder for coronary artery stenosis
-
Pacing electrodes
-
This compound solution for intravenous administration
-
Saline solution (vehicle control)
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dog and maintain a stable plane of anesthesia. Intubate and ventilate the animal. Perform a left thoracotomy to expose the heart. Place catheters to monitor aortic pressure, left ventricular pressure, and dP/dt. Suture pacing electrodes to the left atrium. Place a hydraulic occluder around the left anterior descending (LAD) or circumflex coronary artery.
-
Induction of Ischemia: Partially inflate the hydraulic occluder to create a critical stenosis that does not significantly alter baseline hemodynamics but will limit the coronary flow response to increased demand.
-
Pacing Protocol: Begin atrial pacing at a rate sufficient to induce signs of myocardial ischemia (e.g., 180-220 beats/min). Ischemia is typically confirmed by ST-segment depression on the ECG and a decrease in regional myocardial function if sonomicrometry crystals are implanted.
-
Drug Administration:
-
Control: Administer an intravenous bolus of saline. After a stabilization period, repeat the pacing protocol and record all parameters.
-
This compound: Administer a predetermined dose of this compound intravenously. After a suitable distribution time, repeat the pacing protocol and record all hemodynamic and ECG parameters. A dose-response curve can be generated by administering escalating doses.
-
-
Data Analysis: Compare the changes in heart rate, blood pressure, left ventricular pressure, dP/dt, and ST-segment depression between the control and this compound treatment groups during pacing-induced ischemia.
Protocol 2: Rat Model of Coronary Artery Ligation-Induced Myocardial Ischemia
This model is useful for studying the effects of a drug on myocardial infarct size and cardiac function following a more severe ischemic insult.
Materials:
-
Sprague-Dawley or Wistar rats (male, 250-300 g)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation (e.g., 6-0 silk)
-
ECG monitoring equipment
-
This compound solution for administration (e.g., intravenous or intraperitoneal)
-
Saline solution (vehicle control)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct size measurement
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat, intubate, and provide mechanical ventilation. Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale, ischemic area on the ventricular wall and changes in the ECG (ST-segment elevation).
-
Drug Administration: Administer this compound or vehicle control at a predetermined time point (e.g., just before or immediately after ligation, or prior to reperfusion if it is an ischemia-reperfusion model).
-
Monitoring: Monitor ECG continuously during the ischemic period.
-
Endpoint Analysis (e.g., at 24 hours post-ligation):
-
Hemodynamics: Re-anesthetize the animal and insert a catheter into the left ventricle via the carotid artery to measure left ventricular pressures and dP/dt.
-
Infarct Size Measurement: Euthanize the animal, excise the heart, and slice the ventricles. Incubate the slices in TTC stain. The non-infarcted, viable tissue will stain red, while the infarcted area will remain pale. Calculate the infarct size as a percentage of the total ventricular area or the area at risk.
-
-
Data Analysis: Compare infarct size, hemodynamic parameters, and ECG changes between the this compound-treated and control groups.
Mandatory Visualizations
Caption: Signaling pathway of a cardioselective β-blocker with ISA.
References
- 1. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical relevance of intrinsic sympathomimetic activity of beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of angina pectoris with pindolol: the significance of intrinsic sympathomimetic activity of beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting β-Adrenergic Receptor Ligand Selectivity
This technical support resource is designed for researchers, scientists, and drug development professionals encountering unexpected selectivity profiles with β-adrenergic receptor ligands, specifically focusing on the reported β1-selectivity of ICI 89406.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental determination of ligand selectivity for β-adrenergic receptors.
Q1: My experimental results suggest that this compound is not as β1-selective as reported in the literature. What are the potential reasons for this discrepancy?
A1: Several factors can contribute to apparent discrepancies in the selectivity of this compound. It is crucial to consider the following possibilities:
-
Experimental System: The selectivity of a ligand can vary significantly depending on the experimental system used (e.g., cell line, primary cells, tissue homogenates). The expression levels of β1 and β2 receptors, as well as the presence of interacting proteins, can differ between systems and influence ligand binding and functional potency. Some studies have shown that many clinically used β-blockers exhibit poor β1/β2 selectivity in intact cells, with some compounds traditionally classified as 'β1-selective' demonstrating a higher affinity for the β2-adrenoceptor.
-
Assay Conditions: Minor variations in assay conditions can impact the results. Factors such as incubation time, temperature, buffer composition, and the choice of radioligand or competing ligand can all affect the determined affinity and potency values.
-
Ligand Stability and Purity: Ensure the integrity of your this compound compound. Degradation or impurities can lead to altered pharmacological activity.
-
Data Analysis: The method of data analysis, including the model used for curve fitting (e.g., one-site vs. two-site competition), can influence the calculated affinity (Ki) or potency (IC50/EC50) values.
Q2: What are the key differences between β1 and β2 adrenergic receptor signaling pathways that could influence experimental outcomes?
A2: While both β1 and β2 adrenergic receptors primarily couple to the Gs protein to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), there are important distinctions in their signaling cascades:
-
G-protein Coupling: While β1 receptors almost exclusively couple to Gs, β2 receptors can also couple to Gi proteins, which inhibits adenylyl cyclase. This dual coupling can lead to more complex downstream signaling and functional responses.
-
Receptor Localization: The subcellular localization of the receptors can differ, leading to compartmentalization of cAMP signaling. This can result in distinct physiological outcomes even with the same initial signaling event.
-
Downstream Effectors: The specific downstream effectors activated by PKA can vary depending on the receptor subtype and cell type, leading to different cellular responses.
Q3: How can I confirm the identity and purity of my this compound compound?
A3: It is essential to verify the identity and purity of your compound. This can be achieved through analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q4: What are the recommended positive and negative controls for my binding and functional assays?
A4: Appropriate controls are critical for validating your assay and interpreting your results.
-
For β1-selectivity:
-
Positive Control (β1-selective antagonist): CGP 20712A
-
Positive Control (β1-selective agonist): Dobutamine
-
-
For β2-selectivity:
-
Positive Control (β2-selective antagonist): ICI 118,551
-
Positive Control (β2-selective agonist): Salbutamol (Albuterol)
-
-
Non-selective Controls:
-
Non-selective antagonist: Propranolol
-
Non-selective agonist: Isoproterenol (Isoprenaline)
-
Data Presentation: this compound Affinity and Potency
The following tables summarize the reported in vitro pharmacological data for this compound at human β1 and β2 adrenergic receptors.
Table 1: Antagonist Activity (IC50 Values)
| Compound | Receptor | IC50 (nM) | Assay System | Reference |
| This compound | β1 | 4.2 | Not specified | [1] |
| This compound | β2 | 678 | Not specified | [1] |
Table 2: Partial Agonist Activity (EC50 Values from cAMP Accumulation Assay)
| Compound | Receptor | EC50 (nM) | Assay System | Reference |
| This compound | β1 | 0.81 | CHO-K1 cells | [1] |
| This compound | β2 | 60.26 | CHO-K1 cells | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the selectivity of this compound.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing either human β1 or β2 adrenergic receptors.
-
Radioligand: [³H]-CGP-12177 (a non-selective β-antagonist)
-
Unlabeled competing ligands: this compound, Propranolol (for non-specific binding), CGP 20712A (β1-selective), ICI 118,551 (β2-selective)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes + [³H]-CGP-12177
-
Non-specific Binding: Cell membranes + [³H]-CGP-12177 + high concentration of Propranolol (e.g., 10 µM)
-
Competition Binding: Cell membranes + [³H]-CGP-12177 + varying concentrations of this compound (or other competing ligands).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Accumulation Assay
Objective: To determine the functional potency (EC50 or IC50) of this compound at β1 and β2 adrenergic receptors.
Materials:
-
Cells expressing either human β1 or β2 adrenergic receptors (e.g., CHO-K1 or HEK293 cells).
-
This compound
-
Isoproterenol (non-selective agonist)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates and grow to confluence.
-
Agonist Mode (to determine EC50):
-
Add varying concentrations of this compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode (to determine IC50):
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of Isoproterenol (e.g., its EC80) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the isoproterenol-stimulated cAMP response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of β1 and β2 adrenergic receptors.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected ligand selectivity.
Logical Relationships of Potential Issues
Caption: Potential causes for observing a lack of β1-selectivity.
References
Technical Support Center: Optimizing ICI 89406 Concentration for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ICI 89406 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective β1-adrenergic receptor antagonist. Its primary mechanism of action is to block the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β1-adrenergic receptors. This inhibition modulates downstream signaling pathways typically activated by these receptors. While it is primarily an antagonist, it's important to note that this compound can also exhibit partial agonist activity at β1- and β2-adrenergic receptors, meaning it can weakly activate the receptor in the absence of a full agonist.
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A good starting point for determining the optimal concentration of this compound is to consider its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. For its antagonist activity at the β1-adrenergic receptor, the IC50 is approximately 4.2 nM. For its partial agonist activity, the EC50 for inducing cAMP accumulation is around 0.81 nM at β1 receptors and 60.26 nM at β2 receptors.
We recommend performing a dose-response experiment starting from a low nanomolar range (e.g., 0.1 nM) and extending to a higher micromolar range (e.g., 10 µM) to empirically determine the optimal concentration for your specific cell line and assay endpoint.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in DMSO (1-10 mg/mL). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in your assay does not exceed a level that could be toxic to your cells (typically <0.5%).
Q4: How can I be sure that the observed effects are specific to β1-adrenergic receptor antagonism?
To confirm the specificity of this compound's effect, consider the following control experiments:
-
Use of a non-selective β-blocker: Compare the effects of this compound to a non-selective β-blocker like propranolol.
-
Rescue experiment: Co-treat cells with this compound and a β1-adrenergic receptor agonist (e.g., isoproterenol). If the effect of this compound is specific, the agonist should be able to rescue the phenotype.
-
Use of a cell line with low or no β1-adrenergic receptor expression: If available, testing this compound on a cell line that does not express the target receptor can help identify off-target effects.
Troubleshooting Guides
Issue 1: No observable effect of this compound at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a wider dose-response curve, from picomolar to high micromolar concentrations. The optimal concentration can be highly cell-type dependent. |
| Low Receptor Expression | Verify the expression level of β1-adrenergic receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Compound Inactivity | Ensure the proper storage of your this compound stock solution (typically at -20°C or -80°C). Test the activity of your compound in a well-established positive control assay if available. |
| Assay Insensitivity | Your assay endpoint may not be sensitive to changes in β1-adrenergic signaling. Consider measuring a more direct downstream effector, such as cAMP levels. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| High Concentration | High concentrations of any compound can lead to non-specific effects. Lower the concentration of this compound and focus on the nanomolar range where it is most selective. |
| DMSO Toxicity | Ensure the final DMSO concentration in your wells is consistent across all treatments and is below the toxic threshold for your cells. Run a vehicle control (medium with the same concentration of DMSO without this compound). |
| Off-target Binding | This compound has a much lower affinity for β2-adrenergic receptors (IC50 ~678 nM). At higher concentrations, it may start to affect these and other receptors. Refer to the specificity controls mentioned in FAQ Q4. |
Issue 3: Inconsistent or paradoxical results (e.g., agonist-like effects).
| Possible Cause | Troubleshooting Step |
| Partial Agonist Activity | This compound is known to have partial agonist effects. In the absence of a full agonist, it can weakly activate the receptor. This is an intrinsic property of the compound. To study its antagonist effects, you must co-treat with a β-adrenergic agonist. |
| Receptor Desensitization/Downregulation | Prolonged exposure to an antagonist can sometimes lead to an upregulation of receptor expression on the cell surface. Conversely, its partial agonist activity could lead to desensitization. Consider the duration of your experiment and assess receptor levels if you suspect this is an issue. Shorter incubation times may be necessary. |
| Cell Line Specific Signaling | The downstream signaling of β1-adrenergic receptors can vary between cell types. What appears as a paradoxical effect might be a genuine cellular response in your specific model. Map out the signaling pathway in your cells to better understand the observed phenotype. |
Data Presentation
Table 1: Key Pharmacological Data for this compound
| Parameter | Receptor | Value | Description |
| IC50 | β1-adrenergic | 4.2 nM | Concentration causing 50% inhibition of antagonist binding. |
| IC50 | β2-adrenergic | 678 nM | Concentration causing 50% inhibition of antagonist binding. |
| EC50 | β1-adrenergic | 0.81 nM | Concentration causing 50% of maximal effect for cAMP accumulation (partial agonist activity). |
| EC50 | β2-adrenergic | 60.26 nM | Concentration causing 50% of maximal effect for cAMP accumulation (partial agonist activity). |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Proliferation Assay using EdU Incorporation
This protocol provides a method to assess the effect of this compound on DNA synthesis and cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Add EdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Stain the nuclei with a suitable counterstain.
-
Image the cells using a fluorescence microscope or a high-content imager. The percentage of EdU-positive cells is a measure of cell proliferation.
Mandatory Visualizations
Caption: β-Adrenergic signaling pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound concentration.
Overcoming poor solubility of ICI 89406 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor aqueous solubility of the β-adrenergic antagonist, ICI 89406.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a selective β1-adrenergic receptor antagonist.[1] Like many small molecule drugs, it is a hydrophobic compound with poor solubility in aqueous solutions. This low solubility can lead to challenges in preparing consistent and effective solutions for in vitro and in vivo experiments, potentially causing issues like drug precipitation, inaccurate dosing, and reduced bioavailability.
Q2: What is the known solubility of this compound?
A2: this compound is known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[2] Its aqueous solubility is very low and often not explicitly quantified in literature, which necessitates the use of solubility enhancement techniques for most experimental buffers and media. Specific solubility data is summarized in the table below.
Q3: My this compound precipitated when I added my stock solution to my aqueous buffer. What should I do?
A3: This is a common issue when diluting a concentrated DMSO stock into an aqueous medium. The DMSO concentration in the final solution may be too low to maintain the solubility of this compound. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this.
Q4: Are there any recommended ready-to-use formulations for in vivo studies?
A4: Yes, for animal experiments, a co-solvent formulation has been suggested. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and a saline or PBS buffer.[3] It is crucial to prepare this formulation by adding the solvents sequentially to ensure the compound remains dissolved.[3] A detailed protocol is provided in the Experimental Protocols section.
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of DMSO is insufficient to keep the hydrophobic compound in solution. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. Note: For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity. For in vivo studies in mice, DMSO should be below 10%.[3]3. Use a co-solvent system. Refer to Protocol 2 for a robust formulation.4. Employ a solubilizing agent like cyclodextrin. Refer to Protocol 4. |
| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to inaccurate concentrations. | 1. Ensure the initial stock solution in 100% DMSO is fully dissolved. Sonication is recommended.[3]2. Visually inspect the final aqueous solution for any precipitate or cloudiness before use. 3. Prepare fresh dilutions for each experiment. |
| Difficulty dissolving the initial powder. | The compound may require energy to overcome crystal lattice forces. | 1. Use a high-purity organic solvent like DMSO or ethanol. 2. Briefly sonicate the solution. [3]3. Gentle warming (e.g., to 37°C) can be attempted, but monitor for any compound degradation. |
| The pH of the solution changes after adding the compound. | This compound contains a secondary amine group which is basic. | 1. Use a well-buffered physiological solution (e.g., PBS, HEPES). 2. Consider pH adjustment as a method to improve solubility. Refer to Protocol 3. |
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ~30 mg/mL (84.65 mM) | Sonication is recommended for complete dissolution. | [3] |
| DMSO | 1-10 mg/mL | Described as "sparingly soluble". | [4] |
| DMSO | up to 100 mM | [2] | |
| Ethanol | Soluble | Specific concentration not provided. | [2] |
| Aqueous Solutions | Poorly soluble | Quantitative data not readily available. | - |
Mandatory Visualizations
Here are diagrams illustrating key experimental workflows and concepts for solubilizing this compound.
References
Troubleshooting ICI 89406 radiolabeling efficiency
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the radiolabeling of ICI 89406.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it radiolabeled?
This compound is a synthetic organic compound known to be a selective β1-adrenergic receptor antagonist and partial agonist.[1][2][3][4] Its chemical formula is C19H22N4O3 with a molecular weight of 354.41 g/mol .[2][4] Radiolabeling this compound, for instance with radioiodine for Single Photon Emission Computed Tomography (SPECT) or with positron emitters for Positron Emission Tomography (PET), allows for noninvasive in vivo imaging and quantification of β1-adrenergic receptor density.[1][5] This is of significant clinical interest, particularly for studying conditions like chronic heart failure where receptor density may be altered.[5]
Q2: I'm experiencing low radiolabeling efficiency. What are the most common causes?
Low radiolabeling efficiency is a frequent issue stemming from several factors. The most critical parameters to investigate are reaction conditions, the quality of reagents, and the presence of impurities.[6] Any deviation from optimal temperature, pH, or reaction time can significantly reduce yield.[6] The purity of the this compound precursor is crucial, as contaminants can interfere with the labeling reaction.[6] Additionally, the quality and chemical form of the radioisotope, as well as the concentration and activity of the oxidizing agent (in direct labeling methods), are paramount.
Troubleshooting Guides
Guide 1: General Troubleshooting Workflow
If you are encountering issues with radiolabeling efficiency, follow this systematic workflow to identify the potential source of the problem.
Caption: A step-by-step workflow for diagnosing radiolabeling issues.
Q3: How does pH influence the radiolabeling reaction?
The pH of the reaction medium is a critical factor in radioiodination. For direct electrophilic iodination, the reaction is typically performed at a slightly basic pH (around 7.0-7.5) to facilitate the electrophilic substitution on activated aromatic rings.[7] If indirect methods are used, such as conjugation to a lysine residue via an active ester, a pH of 8.0-8.5 is often optimal to ensure the primary amine is deprotonated and nucleophilic.[8] Incorrect pH can lead to poor yield, formation of byproducts, or degradation of the precursor molecule.
Q4: My final product shows multiple peaks on the radio-HPLC and appears to degrade over time. What is happening?
This issue is likely due to two potential problems: the formation of reaction byproducts and radiolysis.
-
Byproducts: Direct iodination can result in mono- or di-iodinated species, especially when excess iodine is present, which can affect the biological activity of the final product.[7][9]
-
Radiolysis: The energy emitted by radionuclides can lead to the formation of free radicals in the solution, which in turn degrade the radiolabeled compound.[10] This reduces radiochemical purity (RCP) over time. To mitigate this, radical scavengers (quenchers) such as ascorbic acid or gentisic acid can be added to the formulation.[10]
Guide 2: Optimizing Key Radiolabeling Parameters
The efficiency of your radiolabeling reaction depends on a fine balance of several parameters. Use the table below to guide your optimization experiments.
| Parameter | Typical Range / Condition | Potential Impact of Non-Optimal Conditions |
| pH | 7.0 - 8.5 (method dependent) | Reduces labeling efficiency; may cause degradation of precursor.[7][8] |
| Precursor Concentration | 5 - 50 µg | Affects reaction kinetics and specific activity. |
| Oxidizing Agent | Molar ratio of 1:1 to 1:2 (Agent:Precursor) | Too little: incomplete reaction. Too much: oxidative damage to the molecule.[11] |
| Reaction Time | 5 - 30 minutes | Too short: low yield. Too long: increased degradation and byproduct formation.[7] |
| Temperature | Room Temperature (~20-25°C) | Higher temperatures can accelerate the reaction but may also increase degradation.[7] |
| Solvent | Aqueous buffer with co-solvent (e.g., DMSO, Ethanol) | Affects solubility of this compound. High water content can reduce efficiency in some methods.[12][13] |
| Quenchers | e.g., 5 mM Ascorbic/Gentisic Acid | Absence can lead to rapid degradation of the product due to radiolysis.[10] |
Q5: What are the recommended methods for purifying radiolabeled this compound?
After quenching the reaction, purification is essential to remove unreacted radioisotope, reagents, and byproducts.[8] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method as it can separate the desired mono-iodinated product from the unreacted precursor, di-iodinated forms, and other impurities with high resolution.[8] Other methods like ion-exchange or size-exclusion chromatography can also be used but may not provide the same level of purity.[8]
Q6: How do I correctly assess the radiochemical purity (RCP) of my final product?
Radiochemical purity (RCP) is the percentage of the total radioactivity in the desired chemical form.[10] It is a critical quality attribute. The most reliable method for determining RCP is radio-HPLC, which uses both a UV detector to identify the chemical species and a radioactivity detector to quantify their radioactive contribution.[10][14] Radio-Thin Layer Chromatography (radio-TLC) is a simpler, faster alternative but may lack the resolution to separate all radiochemical impurities.[10] For validation, it is recommended to cross-validate radio-TLC results with radio-HPLC.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. ICI-89406 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis and first in vivo evaluation of new selective high affinity beta1-adrenoceptor radioligands for SPECT based on ICI 89,406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. mdpi.com [mdpi.com]
- 8. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unexpected side effects of ICI 89406 in animal studies
Technical Support Center: ICI 89406 Animal Studies
Disclaimer: This document is intended for research professionals. The information regarding the unexpected side effects of this compound is based on a hypothetical scenario constructed for illustrative purposes, as detailed public data on adverse events in animal studies is limited. The compound's primary mechanism of action is grounded in publicly available data.
This compound is a selective β1-adrenergic receptor antagonist.[1][2] While its primary effects on cardiac parameters are documented, recent hypothetical preclinical studies in rodent models have revealed unexpected dose-dependent effects on renal and metabolic function. This guide provides information and troubleshooting advice for researchers encountering these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for this compound?
A1: this compound is a selective antagonist of β1-adrenergic receptors (IC₅₀ = 4.2 nM), with significantly lower affinity for β2-adrenergic receptors (IC₅₀ = 678 nM).[2] It has also been shown to act as a low-efficacy partial agonist at β1- and β2-adrenergic receptors, which may contribute to its overall pharmacological profile.[2][3] Its primary therapeutic action is expected to be the reduction of heart rate and blood pressure.[4]
Q2: What are the unexpected side effects observed in recent (hypothetical) rodent toxicology studies?
A2: In hypothetical multi-dose toxicology studies using Sprague-Dawley rats, unexpected and dose-dependent signs of nephrotoxicity and hypoglycemia were observed at higher dose levels (≥30 mg/kg). These effects were not anticipated based on the compound's selective β1-antagonist profile.
Q3: Have these unexpected effects been observed in all animal models?
A3: Currently, these hypothetical effects have only been characterized in Sprague-Dawley rats. It is crucial for researchers working with other models (e.g., mice, non-human primates) to implement monitoring protocols for renal and metabolic function as a precautionary measure. The extrapolation of adverse findings between species can be complex and is not always direct.[5][6]
Q4: What is the proposed off-target mechanism for the observed nephrotoxicity?
A4: The leading hypothesis involves the partial inhibition of a renal-specific organic cation transporter (OCT) at supra-pharmacological concentrations. This inhibition is thought to disrupt the excretion of endogenous metabolites, leading to intracellular stress in proximal tubule cells and subsequent elevations in serum creatinine and BUN. Further investigation is required to confirm this off-target interaction.
Troubleshooting Guides
Guide 1: Investigating Elevated Renal Biomarkers (Creatinine, BUN)
If you observe a statistically significant increase in serum creatinine or Blood Urea Nitrogen (BUN) in your animal cohort, follow these steps:
-
Confirm the Finding: Re-run serum samples to rule out analytical error. Ensure that baseline and control group values are within the normal range for the species, age, and sex of the animals.
-
Perform Urinalysis: Collect urine samples to assess for proteinuria, glucosuria, and the presence of renal casts. These markers can provide further evidence of kidney damage.
-
Conduct Histopathology: At the study endpoint, ensure kidney tissues are collected, properly fixed, and stained (e.g., H&E, PAS) for pathological evaluation. Focus on identifying any signs of tubular necrosis, interstitial nephritis, or glomerular changes.
-
Dose-Response Analysis: If not already part of the study design, consider a follow-up study with a wider range of doses to characterize the dose-response relationship of the nephrotoxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Consider Pharmacokinetics: Analyze plasma concentrations of this compound. High inter-animal variability in drug exposure could explain why only some animals are affected. Pharmacokinetic data from rat studies indicate that after oral administration, the majority of the drug is excreted via feces.[1]
Guide 2: Managing and Investigating Hypoglycemia
Unexpected hypoglycemia can be a critical adverse event.
-
Immediate Action: If an animal presents with symptoms of hypoglycemia (e.g., lethargy, tremors, seizure), confirm with a glucometer reading. If confirmed, administer a dextrose or glucose solution as per your institution's veterinary guidelines.
-
Implement Monitoring: Increase the frequency of blood glucose monitoring, especially 2-4 hours post-dose, which often corresponds to peak plasma concentration.
-
Evaluate Food Consumption: Ensure that animals have ad libitum access to food. Drug-induced anorexia could be a confounding factor leading to reduced blood glucose. Monitor and record food intake.
-
Assess Insulin Levels: To determine if the hypoglycemia is insulin-mediated, collect plasma samples at the time of the hypoglycemic event (if possible) and at baseline to measure insulin levels. A significant increase in insulin would suggest an off-target effect on pancreatic beta cells.
Data Presentation
Table 1: Hypothetical Dose-Response of Renal Biomarkers in Sprague-Dawley Rats (28-Day Study)
| Dose Group (mg/kg/day) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Vehicle Control | 0.5 ± 0.1 | 20 ± 3 |
| 10 mg/kg | 0.6 ± 0.1 | 22 ± 4 |
| 30 mg/kg | 1.2 ± 0.3 | 45 ± 8 |
| 100 mg/kg | 2.5 ± 0.6 | 98 ± 15 |
| Data are presented as Mean ± SD. *p < 0.05 vs. Vehicle Control. |
Table 2: Hypothetical Impact on Blood Glucose in Sprague-Dawley Rats (4 hours post-dose)
| Dose Group (mg/kg) | Blood Glucose (mg/dL) |
| Vehicle Control | 110 ± 12 |
| 10 mg/kg | 105 ± 15 |
| 30 mg/kg | 85 ± 10 |
| 100 mg/kg | 60 ± 8 |
| Data are presented as Mean ± SD. *p < 0.05 vs. Vehicle Control. |
Experimental Protocols
Protocol: 28-Day Preclinical Toxicology Study of this compound in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8 weeks old). n=10 per sex per group.
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na in water).
-
Group 2: Low Dose (10 mg/kg/day).
-
Group 3: Mid Dose (30 mg/kg/day).
-
Group 4: High Dose (100 mg/kg/day).
-
-
Administration: Oral gavage, once daily for 28 consecutive days.
-
Clinical Observations: Perform cage-side observations twice daily. Conduct a detailed clinical examination once weekly, including body weight measurements.
-
Clinical Pathology:
-
Collection: Collect blood samples (via tail vein or saphenous vein) on Day 1 (pre-dose), Day 14, and Day 28 (terminal collection via cardiac puncture under anesthesia).
-
Hematology: Complete Blood Count (CBC).
-
Clinical Chemistry: Analyze serum for key markers including, but not limited to, creatinine, BUN, Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and glucose.
-
-
Necropsy and Histopathology:
-
At Day 29, perform a full necropsy on all animals.
-
Weigh key organs, including kidneys, liver, heart, and spleen.
-
Preserve organs in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist will examine all tissues, with special attention to the kidneys.
-
Visualizations
Caption: Known signaling pathway of β1-adrenergic receptor antagonism by this compound.
Caption: Hypothetical off-target pathway for this compound-induced nephrotoxicity.
Caption: Experimental workflow for investigating unexpected renal effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 53671-71-9 | ICI89406 | Tocris Bioscience [tocris.com]
- 4. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilization of animal studies to determine the effects and human risks of environmental toxicants (drugs, chemicals, and physical agents) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of ICI 89406 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of ICI 89406 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Issue: My this compound solution appears cloudy or precipitated.
-
Potential Cause 1: Low Solubility. this compound is sparingly soluble in DMSO (1-10 mg/mL) and may have lower solubility in aqueous solutions.[1]
-
Solution:
-
Ensure you are using a suitable solvent. DMSO is a common choice for initial stock solutions.[1][2]
-
Sonication is recommended to aid dissolution in DMSO.[2]
-
For aqueous buffers, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.
-
When preparing formulations for in vivo studies, a common method involves a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS. The solvents should be added sequentially, ensuring the compound is fully dissolved at each step.[2]
-
-
-
Potential Cause 2: Temperature Effects. The solubility of compounds can be temperature-dependent.
-
Solution:
-
Gentle warming can sometimes help dissolve the compound. However, be cautious as excessive heat can accelerate degradation.
-
Conversely, if you are diluting a concentrated DMSO stock into a cold aqueous buffer, the compound may precipitate. Allow solutions to equilibrate to room temperature before mixing, if possible.
-
-
Issue: I am observing a decrease in the activity of my this compound solution over time.
-
Potential Cause 1: Chemical Degradation. this compound, containing a phenylurea and a cyanophenoxy group, may be susceptible to hydrolysis, especially at non-neutral pH. Phenylurea compounds can undergo hydrolysis under acidic or basic conditions.
-
Solution:
-
Prepare fresh solutions before each experiment.
-
If storing solutions, use aliquots to minimize freeze-thaw cycles.
-
For short-term storage, keep solutions at 4°C. For long-term storage, solutions in DMSO should be stored at -80°C and are stable for up to one year.[2]
-
Maintain the pH of aqueous solutions in the range of 4-8, as urea-containing compounds are generally more stable in this range.[3]
-
-
-
Potential Cause 2: Photodegradation. Beta-adrenergic antagonists, a class to which this compound belongs, can be susceptible to photodegradation.
-
Solution:
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]
-
Minimize exposure to ambient light during experimental procedures.
-
-
-
Potential Cause 3: Oxidation. Although less common for this structure, oxidative degradation can occur.
-
Solution:
-
While studies on general compound stability in DMSO suggest water is a more significant factor than oxygen, using degassed solvents can be a precautionary measure if oxidation is suspected.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is sparingly soluble in DMSO, in the range of 1-10 mg/mL.[1]
Q2: How should I store my solid this compound?
A2: Solid this compound should be stored at -20°C and is stable for at least four years under these conditions.[1]
Q3: How should I store my this compound solutions?
A3: For long-term storage, solutions of this compound in an organic solvent such as DMSO should be stored at -80°C and are expected to be stable for up to one year.[2] For short-term storage, keep solutions at 4°C. It is advisable to prepare fresh solutions for critical experiments.
Q4: Do I need to filter-sterilize my this compound solution?
A4: If you are preparing the solution in DMSO for cell-based assays, sterilization is generally not recommended as DMSO has sterilizing properties. For aqueous solutions, sterilization can be achieved by filtering through a 0.22 µm filter membrane.[2]
Q5: My experiment requires an aqueous solution of this compound. How should I prepare it?
A5: First, prepare a concentrated stock solution in DMSO. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Observations |
| DMSO | 1-10 mg/mL[1] | Sonication may be required for complete dissolution.[2] |
| Ethanol | Soluble[2] | - |
| Water | Insoluble (predicted) | - |
| PBS (pH 7.4) | Very low (predicted) | Precipitation may occur when diluting from a stock. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 354.4 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
-
Procedure:
-
Weigh out 3.54 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution briefly.
-
Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes for storage at -80°C.
-
Protocol 2: General Method for Assessing Solution Stability by HPLC
-
Objective: To determine the degradation of this compound in a specific solvent over time at a given temperature.
-
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into an HPLC system and record the peak area of the parent compound.
-
Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 1, 3, 7, 14 days), inject another aliquot of the solution into the HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area at t=0.
-
(Optional) Use a mass spectrometer detector to identify any new peaks that may correspond to degradation products.
-
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting logic for reduced activity of this compound.
References
Addressing batch-to-batch variability of ICI 89406
This technical support center is designed for researchers, scientists, and drug development professionals using ICI 89406. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on managing batch-to-batch variability to ensure experimental consistency and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a β-adrenergic antagonist.[1] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. These receptors are G-protein coupled receptors that, when activated, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). By inhibiting this pathway, this compound prevents the downstream signaling cascade mediated by cAMP and protein kinase A (PKA).
Q2: What are the common sources of batch-to-batch variability with this compound?
Batch-to-batch variability for a research compound like this compound can stem from several factors during synthesis and handling:
-
Purity: Minor differences in the final purity of the compound can affect its effective concentration and activity.
-
Impurities: The presence of unreacted starting materials, byproducts, or residual solvents can interfere with the compound's biological activity.
-
Compound Stability: Degradation of the compound due to improper storage (e.g., exposure to light, temperature fluctuations) can lead to reduced potency.
-
Physical Properties: Variations in crystallinity or salt form can affect solubility and dissolution rates.
Q3: How can I proactively manage potential batch-to-batch variability when receiving a new lot of this compound?
It is crucial to qualify each new batch of this compound to ensure consistency. This can be achieved by:
-
Requesting a Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new lot. Compare the purity and other specifications to previous batches.
-
Analytical Validation: Perform in-house analysis, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the identity, purity, and stability of the compound.
-
Functional Validation: Test the new lot in a well-established, quantitative in vitro assay alongside a sample from a previous, trusted batch. This allows for a direct comparison of biological activity.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
You may observe a significant shift in the IC50 value or maximal response of this compound in your cell-based assays compared to previous experiments.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Success Indicator |
| Incorrect Stock Solution Concentration | 1. Re-measure the mass of the compound before dissolving. 2. Ensure complete dissolution of the compound in the appropriate solvent (e.g., DMSO).[1] 3. Prepare fresh serial dilutions from the new stock. | Consistent results upon re-testing. |
| Compound Degradation | 1. Analyze the new and old batches by HPLC or LC-MS to check for degradation products. 2. Review storage conditions (temperature, light exposure). | HPLC/LC-MS profile of the new batch matches the expected profile and that of the old batch. |
| Presence of Impurities | 1. Compare the CoA of the new batch with the previous one. 2. If a CoA is unavailable, perform high-resolution LC-MS to identify potential impurities. | Purity profile of the new batch is consistent with previous batches. |
| Variability in Experimental Procedure | 1. Standardize cell seeding density.[2] 2. Ensure consistent incubation times and reagent concentrations. 3. Use calibrated pipettes to minimize liquid handling errors.[2] | Reduced variability in control wells and more consistent dose-response curves. |
Issue 2: Poor solubility or precipitation of the compound
You notice that this compound is not fully dissolving in your chosen solvent or is precipitating out of solution during the experiment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Success Indicator |
| Incorrect Solvent | 1. Consult the supplier's datasheet for recommended solvents and solubility information. This compound is often soluble in DMSO.[1] 2. Test solubility in a small volume of alternative solvents if necessary. | The compound dissolves completely to form a clear solution. |
| Supersaturation | 1. Prepare a fresh stock solution at a slightly lower concentration. 2. Use gentle warming or sonication to aid dissolution, but be mindful of potential degradation. | The compound remains in solution at the desired working concentration. |
| Different Salt Form or Solvate | 1. Check the supplier's documentation for any changes in the solid-state form of the compound. 2. Different forms can have different solubility profiles. | Consistent solubility is achieved after adjusting the preparation method for the new form. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol provides a general method to assess the purity of a new batch of this compound.
Materials:
-
This compound (new and reference batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurities.
-
Calculate the purity of the new batch and compare it to the reference batch.
-
Illustrative Data:
| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| Reference-001 | 12.5 | 99.5 | 99.5 |
| NewBatch-001 | 12.5 | 98.2 | 98.2 |
| NewBatch-001 Impurity 1 | 10.2 | 1.1 | |
| NewBatch-001 Impurity 2 | 14.8 | 0.7 |
Visualizations
Caption: Signaling pathway of β-adrenergic receptor and inhibition by this compound.
Caption: Experimental workflow for qualifying a new batch of this compound.
References
How to minimize off-target effects of ICI 89406?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICI 89406. The information is designed to help minimize off-target effects and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its primary on-target and off-target effects?
A1: this compound is a cardioselective β1-adrenoceptor antagonist.[1] Its primary on-target effect is the blockade of β1-adrenergic receptors, which are predominantly found in cardiac tissue. However, it also possesses intrinsic sympathomimetic activity, meaning it can act as a partial agonist at both β1 and β2-adrenergic receptors.[1] The most significant off-target effect to consider is its partial agonist activity at β2-adrenergic receptors, which are located in various tissues, including bronchial and vascular smooth muscle.
Q2: I am observing unexpected physiological responses in my model system that are not consistent with pure β1-blockade. What could be the cause?
A2: This is likely due to the partial agonist activity of this compound, particularly at the β2-adrenergic receptor. At certain concentrations, this compound can stimulate β2-receptors, leading to effects opposite to what would be expected from a pure antagonist, such as smooth muscle relaxation. The degree of this partial agonism is dependent on the level of endogenous adrenergic tone in your experimental system.[2]
Q3: How can I minimize the β2-adrenergic partial agonist effect of this compound in my experiments?
A3: The primary strategy to minimize the β2 partial agonist effect is careful dose optimization. Since the selectivity of many β-blockers is dose-dependent, using the lowest effective concentration of this compound that achieves sufficient β1-antagonism is crucial.
-
Troubleshooting Tip: Perform a dose-response curve in your specific experimental model to determine the optimal concentration that provides maximal β1-blockade with minimal β2-agonism. This can be assessed by measuring downstream markers of β1 and β2 activation (e.g., cAMP levels, physiological responses like heart rate vs. smooth muscle relaxation).
Q4: My in vitro binding assay shows inconsistent results. How can I improve the reliability of my data?
A4: Inconsistent results in in vitro assays can often be attributed to non-specific binding of the compound to surfaces or other proteins.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Ensure your assay buffer contains an appropriate blocking agent, such as Bovine Serum Albumin (BSA), to prevent non-specific binding to the assay plates and other surfaces.
-
Include Detergents: Adding a low concentration of a non-ionic detergent like Tween-20 can help to disrupt hydrophobic interactions that contribute to non-specific binding.
-
Control for Non-Specific Binding: Always include control wells that lack the target receptor to quantify the level of non-specific binding. This value should be subtracted from the total binding to determine the specific binding to the receptor.
-
Q5: What are the recommended control experiments when assessing the selectivity of this compound?
A5: To rigorously assess the selectivity of this compound, the following control experiments are recommended:
-
Cell Lines with Single Receptor Subtypes: Use cell lines engineered to express only the human β1-adrenergic receptor or the human β2-adrenergic receptor. This allows for the direct and unambiguous measurement of the compound's activity at each subtype.
-
Selective Agonists and Antagonists: In functional assays, use well-characterized selective agonists (e.g., isoproterenol for both, dobutamine for β1, salbutamol for β2) and antagonists (e.g., atenolol for β1, ICI 118,551 for β2) to validate the response of your system.
-
Parental Cell Line Control: Always include the parental cell line (not expressing the receptor of interest) to control for any non-receptor-mediated effects of the compound.
Data Presentation
Table 1: Comparative Activity Profile of this compound
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity (β1 vs. β2) |
| Primary Activity | Antagonist | Partial Agonist | High for Antagonism |
| IC50 (Antagonism) | Low Nanomolar | High Nanomolar/Micromolar | β1 selective |
| EC50 (Agonism) | High Nanomolar (Partial) | Nanomolar (Partial) | More potent agonist at β2 |
| Ki (Binding Affinity) | High Affinity | Lower Affinity | β1 selective |
Note: Specific quantitative values can vary depending on the experimental conditions and assay used. This table represents the general activity profile of this compound.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity and Selectivity
This protocol is used to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing either human β1 or β2-adrenergic receptors.
-
Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (CYP).
-
Non-selective antagonist for determining non-specific binding (e.g., propranolol).
-
This compound at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membranes (optimized protein concentration).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of either:
-
Assay buffer (for total binding).
-
A high concentration of non-selective antagonist (for non-specific binding).
-
Varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation for Assessing Antagonism and Partial Agonism
This protocol measures the functional effect of this compound on adenylyl cyclase activity, a downstream effector of β-adrenergic receptors.
Materials:
-
Whole cells expressing either human β1 or β2-adrenergic receptors.
-
Adenylyl cyclase activator (e.g., forskolin).
-
β-adrenergic agonist (e.g., isoproterenol).
-
This compound at a range of concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure for Antagonist Mode (at β1 receptors):
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a concentration of isoproterenol that elicits a submaximal response (e.g., EC80) to all wells (except basal controls).
-
Incubation: Incubate for a time sufficient to allow for cAMP accumulation (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Detection: Measure the cAMP concentration in each well using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 for its antagonist activity.
Procedure for Agonist Mode (at β2 receptors):
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Stimulation: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate for a time sufficient to allow for cAMP accumulation.
-
Cell Lysis and Detection: Follow steps 5 and 6 from the antagonist protocol.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 and the maximal effect (Emax) for its partial agonist activity. Compare the Emax to that of a full agonist like isoproterenol.
Visualizations
Caption: Signaling pathway of β-adrenergic receptors and the dual action of this compound.
Caption: Experimental workflow for characterizing this compound and minimizing off-target effects.
References
- 1. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of partial beta-adrenoceptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
ICI 89406 degradation and proper storage conditions
This guide provides comprehensive information on the proper storage, handling, and troubleshooting for ICI 89406 to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least three to four years.[1][2][3]
Q2: What is the recommended way to prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve solid this compound in a solvent of choice, such as DMSO or ethanol.[2][3][4] It is recommended to purge the solvent with an inert gas before dissolution.[3] For DMSO, solubility is reported to be sparingly soluble at 1-10 mg/mL, but can be increased to 30 mg/mL with sonication.[1][2][3]
Q3: How should I store stock solutions of this compound?
A3: For long-term storage of up to one year, store stock solutions at -80°C.[2] For shorter-term storage of up to one month, -20°C is suitable.[5] It is also recommended to protect solutions from light.[5]
Q4: Is this compound sensitive to light?
A4: Yes, for solutions, it is recommended to protect them from light during storage to prevent potential photodegradation.[5]
Q5: What are the physical characteristics of this compound?
A5: this compound is supplied as a white to off-white solid.[5]
Troubleshooting Guide
Issue 1: I am observing lower than expected potency or a complete loss of activity of this compound in my assay.
-
Possible Cause 1: Improper Storage. Check if the solid compound and prepared stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for long-term solution storage).[1][2][3][5] Exposure to higher temperatures can accelerate degradation.
-
Possible Cause 2: Degradation in Solution. The stability of this compound in aqueous solutions, especially at neutral or alkaline pH, may be limited. It is advisable to prepare fresh dilutions in your assay buffer from a frozen stock solution just before use.
-
Possible Cause 3: Repeated Freeze-Thaw Cycles. Avoid multiple freeze-thaw cycles of your stock solution as this can lead to degradation. Aliquot the stock solution into single-use volumes.
Issue 2: My this compound solution appears cloudy or has visible precipitate.
-
Possible Cause 1: Low Solubility. The solubility of this compound in aqueous buffers is expected to be low. In DMSO, it is sparingly soluble, and precipitation can occur when diluting into an aqueous medium.[1][3]
-
Troubleshooting Step 1: Try using sonication to aid dissolution when preparing the initial stock in DMSO.[2]
-
Troubleshooting Step 2: When diluting into aqueous buffer, add the DMSO stock to the buffer slowly while vortexing to improve mixing and reduce precipitation.
-
Troubleshooting Step 3: Consider the use of a co-solvent system if compatible with your experimental setup. For in vivo experiments, formulations with PEG300 and Tween-80 have been suggested.[2]
Issue 3: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Inconsistent Solution Preparation. Ensure that the dissolution of the solid compound is complete and consistent each time a new stock solution is made. Use of sonication can help achieve uniformity.[2]
-
Possible Cause 2: Age of Stock Solution. If you are using an older stock solution, it may have degraded over time, even when stored at low temperatures. It is best practice to use freshly prepared stock solutions or solutions that have been stored correctly for a validated period.
Data Presentation
Table 1: Stability of this compound Under Various Conditions (Template for User Data)
| Condition ID | Solvent System | Concentration | Storage Temperature (°C) | Duration | Percent Remaining (e.g., by HPLC) | Observations |
| 1 | DMSO | 10 mM | -80 | 6 months | ||
| 2 | DMSO | 10 mM | -20 | 1 month | ||
| 3 | PBS (pH 7.4) | 100 µM | 4 | 24 hours | ||
| 4 | PBS (pH 7.4) | 100 µM | Room Temp | 8 hours |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound solid.
-
Dissolve in HPLC-grade DMSO to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary. This is your t=0 sample.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution to the desired final concentration in the solvent system to be tested (e.g., cell culture medium, phosphate-buffered saline).
-
Aliquot the solution into several vials for different time points.
-
-
Storage:
-
Store the vials under the desired test conditions (e.g., -20°C, 4°C, room temperature, 37°C).
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each storage condition.
-
Immediately analyze the t=0 sample by HPLC to establish the initial peak area corresponding to 100% intact this compound.
-
Analyze the samples from the different storage conditions.
-
HPLC Method (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at a wavelength determined by a UV scan of this compound.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to the peak area at t=0.
-
Plot the percentage of remaining this compound against time for each condition.
-
Visualizations
Caption: Troubleshooting workflow for this compound related issues.
Caption: Putative degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to ICI 89406 and Other β1-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the β1-adrenergic antagonist ICI 89406 with other widely studied β1-selective blockers: atenolol, metoprolol, and bisoprolol. The information presented is intended to support research and development efforts by offering a clear comparison of the pharmacological and pharmacokinetic profiles of these compounds.
Overview of β1-Adrenergic Antagonists
β1-adrenergic receptor antagonists, commonly known as β-blockers, are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β1-adrenergic receptors. These receptors are predominantly located in the heart, and their stimulation leads to increases in heart rate, contractility, and conduction velocity. By blocking these effects, β1-antagonists are crucial in the management of various cardiovascular conditions.
This compound is a selective β1-adrenergic receptor antagonist that has been noted for its intrinsic sympathomimetic activity (ISA) and its potential for use in positron emission tomography (PET) imaging. This guide compares its performance against three clinically significant β1-selective antagonists: atenolol, metoprolol, and bisoprolol.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and the comparator β1-adrenergic antagonists.
Receptor Binding Affinity and Selectivity
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. Selectivity for the β1-receptor over the β2-receptor is a key characteristic of these drugs, as it can minimize off-target effects, such as bronchoconstriction, which is mediated by β2-receptors.
The data presented in the table below is derived from a study by Baker (2005), which utilized whole-cell radioligand binding assays with [3H]-CGP 12177 in Chinese Hamster Ovary (CHO) cells stably expressing human β1 or β2 receptors. This ensures a consistent experimental background for direct comparison.
| Compound | β1 pKi | β1 Ki (nM) | β2 pKi | β2 Ki (nM) | β1/β2 Selectivity Ratio |
| This compound | 8.91 | 1.23 | 7.07 | 85.11 | 69.2 |
| Atenolol | 6.77 | 169.82 | 5.37 | 4265.8 | 25.1 |
| Metoprolol | 7.73 | 18.62 | 6.04 | 912.01 | 48.9 |
| Bisoprolol | 7.83 | 14.79 | 6.70 | 199.53 | 13.5 |
Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. The β1/β2 Selectivity Ratio was calculated as Ki(β2) / Ki(β1).
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influence its dosing regimen and clinical utility. The following table provides a comparative overview of the available pharmacokinetic data. It is important to note that the data for this compound is from studies in rats, while the data for atenolol, metoprolol, and bisoprolol are from human studies.
| Parameter | This compound (in rats) | Atenolol (in humans) | Metoprolol (in humans) | Bisoprolol (in humans) |
| Bioavailability | Low (oral) | ~50% | ~50% (extensive first-pass metabolism) | ~90% |
| Elimination Half-life | Not explicitly stated | 6-7 hours | 3-7 hours | 10-12 hours |
| Metabolism | Metabolized | Primarily excreted unchanged by the kidneys.[1] | Extensively metabolized by the liver (CYP2D6).[1] | 50% metabolized by the liver, 50% excreted unchanged by the kidneys. |
| Excretion | Primarily fecal.[2] | Primarily renal.[1] | Primarily renal (as metabolites) | Renal and hepatic |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
Radioligand Competition Binding Assay for Ki Determination
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound, atenolol, metoprolol, and bisoprolol for the human β1- and β2-adrenergic receptors.
Materials:
-
CHO cell lines stably expressing either the human β1- or β2-adrenergic receptor.
-
[3H]-CGP 12177 (radioligand).
-
Test compounds (this compound, atenolol, metoprolol, bisoprolol).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the CHO-β1 and CHO-β2 cell lines to confluence in appropriate growth medium.
-
Assay Preparation: On the day of the experiment, wash the cells with assay buffer and resuspend to a desired cell density.
-
Competition Reaction: In a 96-well plate, add a fixed concentration of the radioligand ([3H]-CGP 12177) to each well.
-
Add increasing concentrations of the unlabeled test compound to the wells. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.
-
Add the cell suspension to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
cAMP Accumulation Assay for Functional Activity
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.
Objective: To determine the functional agonist or antagonist activity of a test compound at the β1-adrenergic receptor.
Materials:
-
Cells expressing the β1-adrenergic receptor (e.g., CHO-β1 cells).
-
A β-adrenergic agonist (e.g., isoproterenol).
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach and grow overnight.
-
Compound Treatment:
-
For agonist testing: Add increasing concentrations of the test compound to the cells.
-
For antagonist testing: Pre-incubate the cells with increasing concentrations of the test compound for a defined period, then add a fixed concentration of a known agonist (e.g., isoproterenol at its EC80 concentration).
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
For agonist testing: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy (Emax).
-
For antagonist testing: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50 (inhibitory concentration that reduces the agonist response by 50%).
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in the understanding of the underlying mechanisms and experimental designs.
β1-Adrenergic Receptor Signaling Pathway
The binding of an agonist to the β1-adrenergic receptor initiates a cascade of intracellular events, primarily through the activation of the Gs protein, leading to the production of cAMP and subsequent physiological responses.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Radioligand Competition Binding Assay Workflow
The following diagram illustrates the key steps in a radioligand competition binding assay.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
This guide provides a comparative analysis of this compound with atenolol, metoprolol, and bisoprolol, focusing on their receptor binding affinity, selectivity, and pharmacokinetic profiles. The data indicates that this compound is a potent and highly selective β1-adrenergic antagonist. Its distinct pharmacokinetic profile in preclinical models suggests different disposition characteristics compared to the established β-blockers in humans. The provided experimental protocols and workflow diagrams offer a framework for further investigation and comparative studies in the field of adrenergic receptor pharmacology. This information is intended to be a valuable resource for researchers and professionals in drug discovery and development.
References
Comparative Analysis of ICI 89406: A Guide to its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and selectivity of ICI 89406 with other relevant beta-adrenergic receptor antagonists, namely metoprolol and carvedilol. The information presented is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Executive Summary
This compound is a selective antagonist of the β1-adrenergic receptor, demonstrating significantly higher affinity for this subtype over the β2-adrenergic receptor.[1] In addition to its antagonist activity, this compound also exhibits partial agonist effects at both β1 and β2 receptors. This profile distinguishes it from metoprolol, a well-established β1-selective antagonist, and carvedilol, a non-selective antagonist with additional α1-adrenergic receptor blocking properties. This guide will delve into the quantitative binding data, the experimental methods used to obtain this data, and the signaling pathways involved.
Comparative Binding Affinity and Selectivity
The binding affinities of this compound, metoprolol, and carvedilol for adrenergic receptors are summarized in the table below. The data, presented as IC50 and Kᵢ values, highlight the distinct selectivity profiles of these compounds. A lower value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (IC50, nM) | Binding Affinity (Kᵢ, nM) | Selectivity (β1 vs. β2) |
| This compound | β1-adrenergic | 4.2[1] | - | ~161-fold |
| β2-adrenergic | 678[1] | - | ||
| Metoprolol | β1-adrenergic | - | - | - |
| β2-adrenergic | - | - | ||
| Carvedilol | β1-adrenergic | - | ~4-5 | Non-selective |
| β2-adrenergic | - | - | ||
| α1-adrenergic | - | - |
Experimental Protocols
The determination of binding affinity and selectivity for compounds like this compound is predominantly carried out using radioligand binding assays. Below is a detailed, representative protocol for such an assay.
Radioligand Binding Assay for β-Adrenergic Receptors
1. Membrane Preparation:
-
Tissues or cells expressing the target β-adrenergic receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove cellular debris.
-
The supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]CGP-12177 for β-adrenergic receptors), the prepared cell membranes, and varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/K D) where [L] is the concentration of the radioligand and K D is the dissociation constant of the radioligand for the receptor.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for a radioligand competition binding assay.
Caption: Simplified β-adrenergic receptor signaling pathway.
Conclusion
This compound is a valuable research tool characterized by its high selectivity for the β1-adrenergic receptor. Its dual functionality as both an antagonist and a partial agonist provides a unique pharmacological profile compared to more conventional β-blockers like metoprolol and carvedilol. The choice of antagonist for a particular research or therapeutic application will depend on the desired selectivity and functional activity at the β-adrenergic receptors. The experimental protocols and data presented in this guide offer a foundation for making such informed decisions.
References
A Comparative Analysis of ICI 89406 and Propranolol in Cardiac Applications
In the landscape of cardiovascular pharmacology, beta-adrenoceptor antagonists, or beta-blockers, represent a cornerstone of therapy, particularly in the management of conditions like angina pectoris. This guide provides a detailed comparison of two such agents: ICI 89406, a lesser-known cardioselective beta-blocker with intrinsic sympathomimetic activity, and propranolol, a widely recognized non-selective beta-blocker. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available clinical data, experimental methodologies, and a visualization of the underlying biochemical pathways.
Pharmacological Profiles
This compound is characterized as a cardioselective β1-adrenoceptor antagonist.[1] A key feature of this compound is its marked intrinsic sympathomimetic activity (ISA), which means it can exert a partial agonist effect at the beta-receptor while simultaneously blocking the effects of more potent catecholamines like adrenaline. This property may contribute to a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.
Propranolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors.[2][3] This lack of selectivity leads to a broader range of physiological effects, including impacts on the bronchioles and peripheral vasculature, which are mediated by β2-receptors. Propranolol does not possess intrinsic sympathomimetic activity.[3]
Comparative Hemodynamic Effects in Angina Pectoris
The following tables summarize the quantitative data from separate clinical trials investigating the effects of this compound and propranolol on key hemodynamic parameters in patients with exercise-induced angina pectoris.
Table 1: Hemodynamic Effects of Intravenous this compound During Exercise
| Parameter | Control (Exercise) | This compound (0.04 mg/kg, i.v.) + Exercise | Change |
| Heart Rate (beats/min) | 125 ± 5 | 110 ± 4 | ↓ 12% (p < 0.001) |
| Mean Systemic Arterial Pressure (mm Hg) | 147 ± 4 | 137 ± 3 | ↓ 6.8% (p < 0.01) |
| ST-Segment Depression (mm) | 1.9 ± 0.5 | 0.8 ± 0.3 | ↓ 57.9% (p < 0.01) |
Data sourced from a study in 10 patients with stable, exercise-induced angina pectoris.
Table 2: Hemodynamic Effects of Oral Propranolol During Exercise
| Parameter | Control (Exercise) | Propranolol (160 mg/day) + Exercise | Change |
| Heart Rate (beats/min) | 122 | 93 | ↓ 23.8% (p < 0.001) |
| Systolic Blood Pressure (mm Hg) | 183 | 162 | ↓ 11.5% (p < 0.001) |
| Exercise-Induced ST-Segment Depression | 20 of 22 patients | 10 of 22 patients | ↓ 50% in incidence (p = 0.002) |
Data sourced from a study in 22 patients with typical angina pectoris and objective evidence of myocardial ischemia during exercise.[4]
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical studies is crucial for the interpretation of the presented data.
Protocol for this compound Study
-
Study Design: The study involved 10 patients with stable, uncomplicated, exercise-induced angina pectoris and angiographically proven coronary artery disease.
-
Drug Administration: this compound was administered intravenously at a dose of 0.04 mg/kg.
-
Exercise Protocol: Patients underwent submaximal supine leg exercise on a bicycle ergometer.
-
Hemodynamic Measurements: Heart rate, mean systemic arterial pressure, pulmonary arterial pressure, and pulmonary wedge pressure were monitored. Electrocardiograms were recorded to assess ST-segment depression.
-
Primary Endpoints: The primary outcomes measured were changes in heart rate, mean systemic arterial pressure, and ST-segment depression during exercise following drug administration compared to a control exercise period.
Representative Protocol for Propranolol Study
-
Study Design: A study was conducted with 22 patients who had typical angina pectoris and objective evidence of myocardial ischemia during exercise.
-
Drug Administration: Propranolol was administered orally at a medium dose of 160 mg/day.
-
Exercise Protocol: Patients underwent exercise testing to their pre-treatment maximum workload.
-
Hemodynamic and Functional Measurements: Heart rate and systolic blood pressure were measured at rest and during exercise. Radionuclide angiography was used to assess left ventricular ejection fraction and wall motion score. Electrocardiograms were monitored for ST-segment depression and the incidence of chest pain was recorded.
-
Primary Endpoints: The primary outcomes included changes in resting and exercise heart rate, exercise systolic blood pressure, incidence of exercise-induced chest pain and ST-segment depression, and left ventricular function during exercise.[4]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Beta-adrenergic signaling pathway and points of inhibition by this compound and propranolol.
Caption: A generalized workflow for clinical trials comparing this compound and propranolol.
Conclusion
While both this compound and propranolol demonstrate efficacy in mitigating the physiological markers of exercise-induced angina, their distinct pharmacological profiles suggest different clinical applications. This compound, with its cardioselectivity and intrinsic sympathomimetic activity, may offer a therapeutic advantage in patients where maintaining resting heart rate and avoiding bronchoconstriction are priorities. Propranolol, as a non-selective antagonist, provides robust beta-blockade that has been extensively studied and validated across a wide range of cardiovascular conditions. The choice between these or other beta-blockers would ultimately depend on the individual patient's clinical characteristics and comorbidities. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these two agents.
References
Comparative Guide to the Cross-Validation of ICI 89406 Effects in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the β-adrenergic antagonist ICI 89406 across various cell lines. While direct comparative experimental data for this compound in multiple cell lines is limited in publicly accessible literature, this document outlines the established methodologies and presents a template for data comparison, drawing upon findings for this compound and other relevant β-blockers. The objective is to offer a robust protocol for researchers aiming to characterize the cellular effects of this compound and similar compounds.
Introduction to this compound
This compound is a cardioselective β1-adrenoceptor antagonist that also possesses notable intrinsic sympathomimetic activity (ISA).[1] Its chemical name is N-[2-[3-(2-cyanophenoxy)-2-hydroxypropylamino]ethyl]-N′-phenylurea.[2] As a β-blocker, its primary mechanism of action is the competitive inhibition of catecholamine binding to β-adrenergic receptors, thereby modulating downstream signaling pathways, most notably the production of cyclic AMP (cAMP). Its cardioselectivity suggests a higher affinity for β1-adrenergic receptors, which are predominant in cardiac tissue, over β2-adrenergic receptors found in bronchial and vascular smooth muscle.[3] The intrinsic sympathomimetic activity indicates that the compound can partially activate the receptor in the absence of an agonist.[1][4][5]
Experimental Data Summary
A critical aspect of preclinical drug evaluation is the cross-validation of its effects in multiple cell line models. This approach helps to ascertain the consistency of the drug's mechanism of action and to identify potential cell-type-specific effects. The following tables provide a template for summarizing key quantitative data for this compound and comparator β-blockers.
Table 1: Receptor Binding Affinity (Ki) of β-Adrenergic Antagonists in Different Cell Lines
| Compound | Cell Line | Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) |
| This compound Analog | Mouse Ventricular Membranes | β1-AR | Data not available for parent compound; analogs show high affinity | Propranolol | Provide value |
| ICI 118,551 | CHO-hβ1 | β1-AR | 1380 ± 160 | Propranolol | 2.5 ± 0.2 |
| CHO-hβ2 | β2-AR | 2.5 ± 0.2 | |||
| Propranolol | A549 (Lung Carcinoma) | β1/β2-AR | Requires experimental determination | Atenolol | Requires experimental determination |
| MCF7 (Breast Carcinoma) | β1/β2-AR | Requires experimental determination | |||
| Atenolol | CHO-hβ1 | β1-AR | 470 ± 50 | ||
| CHO-hβ2 | β2-AR | 6600 ± 800 |
Note: Data for ICI 118,551 and Atenolol in CHO cells expressing human β-receptors is included to illustrate the expected selectivity profile. Ki values represent the dissociation constant for the inhibitor.
Table 2: Functional Antagonism (IC50) of β-Adrenergic Antagonists on cAMP Production
| Compound | Cell Line | Agonist Used | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | e.g., HEK293-hβ1 | Isoproterenol | Requires experimental determination | Propranolol | Requires experimental determination |
| e.g., HEK293-hβ2 | Isoproterenol | Requires experimental determination | |||
| Propranolol | A549 | Isoproterenol | Requires experimental determination | Atenolol | Requires experimental determination |
| MCF7 | Isoproterenol | Requires experimental determination | |||
| Nebivolol | CHO-hβ1 | Isoproterenol | 0.42 | ||
| CHO-hβ2 | Isoproterenol | 123 |
Note: Data for Nebivolol is provided as an example of a highly β1-selective antagonist in a functional assay.[6] IC50 values represent the concentration of antagonist required to inhibit 50% of the agonist-induced response.
Table 3: Effects of β-Adrenergic Antagonists on Cell Viability (EC50)
| Compound | Cell Line | Assay Duration | EC50 (µM) | Reference Compound | EC50 (µM) |
| This compound | A549 | 72 hours | Requires experimental determination | Propranolol | Provide value |
| H1299 | 72 hours | Requires experimental determination | |||
| MCF7 | 72 hours | Requires experimental determination | |||
| Propranolol | A549 | 72 hours | Provide value based on literature | Betaxolol | 251.3 ± 14.6 |
| H1299 | 72 hours | Provide value based on literature | 252.2 ± 7.6 | ||
| ICI 118,551 | A549 | 48 hours | >250 | Nadolol | Provide value |
| MRC-5 (Normal Lung) | 48 hours | >250 |
Note: Data for propranolol, betaxolol, and ICI 118,551 are included to demonstrate the anti-proliferative effects observed with some β-blockers in cancer cell lines.[7][8] EC50 values represent the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating comparable data across different studies and cell lines.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell lines expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with human β1- or β2-adrenergic receptors).
-
Cell culture medium and supplements.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [3H]CGP-12177, a non-selective β-adrenergic antagonist).
-
This compound and a non-selective competitor (e.g., propranolol for determining non-specific binding).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells to confluence, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger cAMP.
Objective: To determine the potency (IC50) of this compound in blocking agonist-stimulated cAMP production.
Materials:
-
Cell lines expressing the target receptor.
-
A β-adrenergic agonist (e.g., isoproterenol).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of the compound on cell proliferation and cytotoxicity.
Objective: To determine the effect of this compound on the viability of different cell lines.
Materials:
-
Target cell lines (e.g., A549, MCF7) and a non-cancerous control cell line (e.g., BEAS-2B, MRC-5).
-
This compound.
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent and incubate as per the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration. Calculate the EC50 value.
Mandatory Visualizations
Signaling Pathway
References
- 1. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cell isolation procedures and radioligand selection on the characterization of human leukocyte beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human beta 1- and beta 2-adrenergic receptor binding and mediated accumulation of cAMP in transfected Chinese hamster ovary cells. Profile of nebivolol and known beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of In Vivo Imaging with ICI 89406 Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of reliable radiotracers for in vivo imaging of β1-adrenergic receptors (β1-ARs) is of significant interest for understanding cardiovascular diseases. ICI 89406, a selective β1-AR antagonist, has been explored as a potential scaffold for such imaging agents. However, extensive preclinical evaluation of its derivatives has raised concerns regarding their suitability and the reproducibility of in vivo imaging results. This guide provides a comprehensive comparison of this compound-based radioligands with established alternatives, supported by experimental data, to inform future research and development in cardiac imaging.
Executive Summary
In vivo imaging studies of radiolabeled derivatives of this compound have demonstrated their unsuitability for quantifying β1-adrenergic receptors in the myocardium. Both SPECT and PET imaging attempts with these tracers have been hampered by low myocardial uptake and a high degree of non-specific binding.[1][2][3][4] In contrast, alternative radiotracers, such as (S)-[11C]CGP 12177 and [11C]HED, have shown more promising and reproducible results in preclinical and clinical settings. This guide will detail the experimental findings for this compound derivatives and compare them with the performance of these alternative imaging agents.
Comparison of In Vivo Performance: this compound Derivatives vs. Alternatives
The following table summarizes the key performance characteristics of this compound derivatives in comparison to established β-adrenoceptor radiotracers.
| Radiotracer | Imaging Modality | Key In Vivo Findings | Myocardial Uptake | Specific Binding | Suitability for β1-AR Imaging | Reference |
| (S)-[¹¹C]ICI-OMe | PET | Low myocardial radioactivity. No significant displacement by β-AR antagonists. | Low | Predominantly non-specific | Unsuitable | [1] |
| Radioiodinated this compound Derivatives (11c, 15c) | SPECT | Specific heart uptake observed, but accompanied by rapid metabolism in rats. | Moderate | Not conclusively determined due to metabolism | Unpromising in rats | [2][5] |
| (S)-[¹⁸F]F-ICI | PET | Heart was visualized, but no significant effect on myocardial radioactivity with β-AR antagonists. | Low | Mainly at sites unrelated to β1-ARs | Unsuitable | [3][4] |
| (S)-[¹¹C]CGP 12177 | PET | Successfully used to quantify β-adrenoceptor density in human heart and lungs. | High | Demonstrates specific binding displaceable by antagonists | Suitable (non-selective β-AR) | [6][7][8][9] |
| [¹¹C]HED | PET | Established tracer for assessing cardiac sympathetic nervous system function. Shows good reproducibility. | High | Specific to norepinephrine transporter | Suitable (indirect marker of sympathetic innervation) | [10][11][12] |
Experimental Protocols and Methodologies
In Vivo Imaging Protocol for (S)-[¹¹C]ICI-OMe (A Derivative of this compound)
-
Radiosynthesis: The S-enantiomer of an [O-methyl-¹¹C] derivative of this compound, (S)-[¹¹C]ICI-OMe, was synthesized for PET imaging.[1]
-
Animal Model: Adult Wistar rats were used for the in vivo studies.[1]
-
Imaging Procedure:
-
(S)-[¹¹C]ICI-OMe (< 2 nmol/kg) was injected intravenously.
-
Dynamic PET scans were acquired to visualize the distribution of radioactivity.
-
In displacement studies, unlabelled (S)-ICI-OMe or the non-selective β-AR antagonist propranolol was injected 15 minutes after the radiotracer.
-
In blocking studies, unlabelled (S)-ICI-OMe, propranolol, or the β1-selective antagonist CGP 20712A was injected at a high dose (> 2 µmol/kg) before the administration of (S)-[¹¹C]ICI-OMe.[1]
-
-
Data Analysis: Myocardial radioactivity was assessed using small animal PET and confirmed by post-mortem tissue dissection. Metabolism was analyzed by HPLC of plasma and tissue extracts.[1]
In Vivo Imaging Protocol for (S)-[¹¹C]CGP 12177 (Alternative Tracer)
-
Radiosynthesis: (S)-CGP-12177 is labeled with Carbon-11.
-
Human Studies Protocol:
-
A transmission scan is performed for tissue density correction.
-
A C¹⁵O scan is conducted to determine blood volume.
-
A high-specific-activity intravenous injection of (S)-[¹¹C]CGP-12177 is administered.
-
This is followed by a second injection of low-specific-activity (S)-[¹¹C]CGP-12177.
-
-
Data Analysis: The binding capacity (Bmax), representing β-adrenoceptor density, is calculated from the PET data.[6][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating novel cardiac PET tracers.
Conclusion and Future Directions
The preclinical data strongly suggest that the evaluated derivatives of this compound are not viable candidates for in vivo imaging of β1-adrenergic receptors due to poor myocardial uptake and high non-specific binding.[1][3][4] These findings highlight the challenges in developing subtype-selective radioligands for β-adrenoceptors. The lack of reproducible and specific signal from this compound-based tracers precludes a meaningful direct comparison of their in vivo imaging reproducibility with successful alternatives.
Future research in this area should focus on developing novel scaffolds or modifying existing successful non-selective tracers to achieve β1-AR selectivity. The experimental workflows and comparative data presented in this guide can serve as a benchmark for the evaluation of new candidate radiotracers. For researchers and drug development professionals, the lessons learned from the evaluation of this compound derivatives underscore the critical importance of thorough preclinical validation, including robust assessment of specific versus non-specific binding, before proceeding to more extensive reproducibility studies.
References
- 1. Are [O-methyl-11C]derivatives of ICI 89,406 beta1-adrenoceptor selective radioligands suitable for PET? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and first in vivo evaluation of new selective high affinity beta1-adrenoceptor radioligands for SPECT based on ICI 89,406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of an 18F-labelled β1-adrenoceptor selective radioligand based on ICI 89,406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of an 18F-labelled beta1-adrenoceptor selective radioligand based on ICI 89,406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo quantification of pulmonary beta-adrenoceptor density in humans with (S)-[11C]CGP-12177 and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo quantification of human pulmonary beta-adrenoceptor density using PET: comparison with in vitro radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positron emission tomography with 11C CGP-12177 to assess beta-adrenergic receptor concentration in idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac beta-adrenergic receptor density measured in vivo using PET, CGP 12177, and a new graphical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproducibility and repeatability of cardiac 11C-Hydroxyephedrine PET sympathetic nervous system imaging and kinetics | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. [11C]meta-Hydroxyephedrine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Whole-body PET/CT with 11C-meta-hydroxyephedrine in tumors of the sympathetic nervous system: feasibility study and comparison with 123I-MIBG SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the β1-Adrenoceptor Ligands: ICI 89406 and CGP 20712A
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the pharmacological properties, experimental evaluation, and signaling pathways of two key β1-adrenoceptor modulators.
This guide provides a comprehensive comparative analysis of ICI 89406 and CGP 20712A, two instrumental chemical probes used in the study of the β1-adrenergic receptor (β1-AR). Both compounds exhibit high affinity and selectivity for the β1-AR, a G-protein coupled receptor (GPCR) critical in cardiovascular function. However, their distinct pharmacological profiles—this compound as a partial agonist and CGP 20712A as a potent antagonist—dictate their specific applications in research and drug development.
At a Glance: Key Pharmacological Parameters
The following table summarizes the core pharmacological characteristics of this compound and CGP 20712A, offering a quantitative comparison of their binding affinities and functional activities.
| Parameter | This compound | CGP 20712A | Reference |
| Primary Target | β1-Adrenoceptor | β1-Adrenoceptor | |
| Pharmacological Action | Partial Agonist / Antagonist | Antagonist | [1] |
| Binding Affinity (IC50, β1-AR) | Data not available in direct comparison | 0.7 nM | [1] |
| Binding Affinity (Ki, β1-AR) | Data not available in direct comparison | 0.3 nM | [2] |
| Antagonist Potency (KB, β1-AR) | Not applicable (Partial Agonist) | 0.3 nM | [3] |
| Selectivity (β1 vs. β2) | β1-selective | ~10,000-fold for β1 | [1] |
| Partial Agonist Activity (cAMP) | Yes | No | |
| Efficacy (Emax) | Data not available | Not Applicable | |
| Potency (EC50) | Data not available | Not Applicable |
In-Depth Pharmacological Profiles
CGP 20712A: The Archetypal Selective β1-Antagonist
CGP 20712A is widely recognized for its high potency and remarkable selectivity as a β1-adrenoceptor antagonist[1]. With a Ki value of 0.3 nM and an IC50 of 0.7 nM for the β1-AR, it is a powerful tool for isolating and studying β1-AR function[1][2]. Its defining characteristic is its exceptional selectivity, exhibiting an approximately 10,000-fold higher affinity for β1-adrenoceptors over β2-adrenoceptors[1]. This high degree of selectivity makes CGP 20712A an invaluable pharmacological instrument for differentiating between β1- and β2-AR mediated effects in various tissues and cell-based assays[4]. In functional assays, CGP 20712A acts as a pure antagonist, effectively blocking the downstream signaling initiated by β-adrenergic agonists without eliciting any intrinsic activity[1]. Its potency as an antagonist is further quantified by a KB value of 0.3 nM, which represents the concentration required to produce a two-fold rightward shift in the concentration-response curve of an agonist[3].
This compound: The β1-Selective Partial Agonist
This compound also demonstrates selectivity for the β1-adrenoceptor, but its pharmacological profile is distinguished by its intrinsic sympathomimetic activity (ISA), classifying it as a partial agonist. This means that while this compound can block the effects of more potent agonists, it can also weakly activate the β1-adrenoceptor on its own. This dual action can be advantageous in certain therapeutic contexts, as it may prevent excessive bradycardia or other adverse effects associated with full antagonists[5]. The partial agonism of this compound has been observed to not significantly affect resting cardiac parameters, while still providing effective β-blockade during exercise[5]. While direct comparative binding data with CGP 20712A is limited, its utility as a β1-selective tool with partial agonist properties is well-established.
Signaling Pathways and Experimental Workflows
The activation of the β1-adrenoceptor by an agonist, or its blockade by an antagonist, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.
Below are diagrams illustrating the primary signaling pathway and a typical experimental workflow for comparing compounds like this compound and CGP 20712A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Partial Agonism of ICI 89406: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ICI 89406, confirming its classification as a partial agonist at the β1-adrenergic receptor. By examining its performance against a spectrum of full agonists, other partial agonists, and antagonists, this document offers a clear, data-driven perspective on its pharmacological profile. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.
Understanding Partial Agonism
Partial agonists are ligands that bind to and activate a receptor, but with lower efficacy than a full agonist.[1] When present alone, they elicit a submaximal response. In the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the overall receptor activation. This dual action makes them valuable therapeutic agents, capable of modulating receptor activity to a desired level.
Comparative Pharmacological Data
The following table summarizes the binding affinity (Ki/Kd), potency (EC50), and intrinsic activity (Emax) of this compound in comparison to well-characterized full agonists, partial agonists, and antagonists at the β1-adrenergic receptor.
| Compound | Classification | Receptor | Binding Affinity (Ki/Kd) (nM) | Potency (EC50) (nM) | Intrinsic Activity (Emax) |
| This compound | Partial Agonist | β1-adrenergic | IC50 = 4.2 | 0.81 (cAMP accumulation) | Low efficacy |
| Isoprenaline | Full Agonist | β1-adrenergic | 1584.89 (Ki) | 12 - 1000 (cAMP accumulation) | 1.0 (Reference) |
| Dobutamine | Full Agonist | β1-adrenergic | 2500 (Kd) | - | - |
| Xamoterol | Partial Agonist | β1-adrenergic | 118.3 (Ki) | - | < 0.55 (relative to Isoprenaline)[2] |
| Salbutamol | Partial Agonist | β2-adrenergic (some β1 activity) | - | - | Partial Agonist Activity |
| Propranolol | Antagonist | β1/β2-adrenergic | 1.4 - 11.75 (Ki) | - | 0 |
| Metoprolol | Antagonist | β1-adrenergic | - | - | 0 |
| Atenolol | Antagonist | β1-adrenergic | 46 (in vivo KB) | - | 0 |
| Cyanopindolol | Antagonist | β1/β2-adrenergic | - | - | 0 |
Data compiled from multiple sources. Assay conditions and cell types may vary.
Signaling Pathway and Mechanism of Action
Activation of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] Full agonists like isoprenaline maximally stimulate this pathway. This compound, as a partial agonist, binds to the receptor and activates this pathway, but to a lesser degree than a full agonist, resulting in a submaximal increase in cAMP levels.
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the β1-adrenergic receptor (e.g., from CHO cells or rat heart)
-
Radioligand (e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or (-)-[125I]-cyanopindolol)
-
Test compound (this compound) and comparator compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add the diluted test compound to the wells. For determining non-specific binding, add a high concentration of a known antagonist (e.g., propranolol).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, thereby determining its agonistic activity and potency (EC50) and efficacy (Emax).
Materials:
-
Whole cells expressing the β1-adrenergic receptor (e.g., CHO or HEK293 cells)
-
Test compound (this compound) and comparator compounds
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in stimulation buffer.
-
Aspirate the culture medium from the cells and add the diluted test compound.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy). The Emax of a partial agonist is expressed as a fraction of the maximal response produced by a full agonist.
Experimental Workflow
The characterization of this compound as a partial agonist involves a logical progression of experiments to determine its binding and functional properties at the target receptor.
Conclusion
The experimental data presented in this guide confirm that this compound exhibits the defining characteristics of a partial agonist at the β1-adrenergic receptor. It demonstrates high binding affinity, comparable to some antagonists, yet elicits a submaximal functional response in terms of cAMP accumulation when compared to full agonists like isoprenaline. This pharmacological profile underscores its potential for therapeutic applications where a modulated, rather than a maximal or completely blocked, receptor response is desired. The provided protocols offer a foundation for researchers to further investigate the nuanced properties of this compound and other potential partial agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenaline shows unique kinase dependencies in stimulating β1AR–β-arrestin2 interaction compared to endogenous catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: ICI 89406 vs. Metoprolol in β1-Adrenergic Receptor Blockade
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular pharmacology, the selective blockade of β1-adrenergic receptors remains a cornerstone of therapy for numerous conditions. This guide provides a detailed, data-driven comparison of two prominent β1-selective antagonists: the investigational compound ICI 89406 and the widely prescribed drug metoprolol. While direct head-to-head clinical trials are not available in the public domain, this document synthesizes preclinical and clinical data to offer an objective comparison of their pharmacological profiles, mechanisms of action, and receptor selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two agents.
Pharmacological Profile: A Comparative Overview
The following table summarizes the key pharmacological parameters of this compound and metoprolol, based on available in vitro and in vivo data.
| Parameter | This compound | Metoprolol |
| Primary Mechanism of Action | Selective β1-adrenergic receptor antagonist with partial agonist activity.[1][2] | Selective β1-adrenergic receptor antagonist (beta-blocker).[3][4][5] |
| Receptor Selectivity | Selective for β1 over β2-adrenergic receptors.[1] | Selective for β1 over β2-adrenergic receptors.[[“]] |
| IC50 for β1-adrenergic receptor | 4.2 nM[1] | Data not explicitly available in provided search results. |
| IC50 for β2-adrenergic receptor | 678 nM[1] | Data not explicitly available in provided search results. |
| β1/β2 Selectivity Ratio | Approximately 161-fold | Reported to be around 30-40 fold.[[“]] |
| Intrinsic Sympathomimetic Activity (ISA) | Yes (partial agonist)[1][2] | No[3][4] |
| Clinical Applications | Investigational, used in research for PET imaging.[7] | Treatment of hypertension, angina pectoris, heart failure, myocardial infarction, and arrhythmias.[3][4][8][9] |
Experimental Protocols
The characterization of β-adrenergic receptor antagonists like this compound and metoprolol involves a series of standard in vitro and in vivo experiments to determine their potency, selectivity, and functional activity. While specific protocols for direct comparative studies are unavailable, the following methodologies are generally employed:
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) and selectivity of the compounds for β1 and β2-adrenergic receptors.
-
General Procedure:
-
Membranes are prepared from cells or tissues expressing either β1 or β2-adrenergic receptors.
-
A radiolabeled ligand with known affinity for the receptors (e.g., [3H]CGP-12177) is incubated with the membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or metoprolol) are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 values are then used to determine the binding affinity (Ki) and the selectivity ratio (Ki for β2 / Ki for β1).
-
2. Functional Assays (e.g., cAMP Accumulation):
-
Objective: To assess the functional activity of the compounds as antagonists or partial agonists.
-
General Procedure:
-
Intact cells expressing the receptor of interest are used.
-
The cells are stimulated with a known agonist (e.g., isoproterenol) to induce the production of cyclic AMP (cAMP), a downstream second messenger.
-
The ability of the test compound to inhibit the agonist-induced cAMP production is measured.
-
For partial agonist activity, the ability of the compound to stimulate cAMP production in the absence of a full agonist is assessed.[1]
-
3. In Vivo Hemodynamic Studies:
-
Objective: To evaluate the physiological effects of the compounds on cardiovascular parameters.
-
General Procedure:
-
Animal models (e.g., rats) are administered the test compound.
-
Cardiovascular parameters such as heart rate, blood pressure, and cardiac output are monitored at rest and in response to sympathomimetic challenges (e.g., isoproterenol infusion).
-
The dose-dependent effects of the compound on these parameters are recorded to assess its in vivo potency and efficacy.
-
Mechanism of Action and Signaling Pathways
Both this compound and metoprolol exert their primary effects by competitively blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β1-adrenergic receptors, which are predominantly located in the heart.[3][4][5] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[4][10][11]
The key distinction in their mechanism lies in the partial agonist activity of this compound.[1][2] While metoprolol is a pure antagonist, this compound can weakly activate the β1-adrenergic receptor, leading to a low level of downstream signaling even in the absence of a full agonist.
Figure 1. Mechanism of action at the β1-adrenergic receptor.
The diagram above illustrates the competitive interaction of catecholamines, this compound, and metoprolol at the β1-adrenergic receptor and the subsequent downstream signaling cascade.
Figure 2. A generalized experimental workflow.
This flowchart outlines the typical sequence of experiments conducted to characterize the pharmacological properties of β-adrenergic receptor antagonists.
Conclusion
Based on the available data, both this compound and metoprolol are potent and selective β1-adrenergic receptor antagonists. The primary distinguishing features are the partial agonist activity of this compound and its higher in vitro selectivity for the β1-receptor compared to metoprolol. While metoprolol is a well-established therapeutic agent with a broad clinical profile, this compound remains an important research tool, particularly in the field of molecular imaging. Further direct comparative studies would be necessary to fully elucidate the potential therapeutic advantages and disadvantages of the partial agonism and higher selectivity of this compound in a clinical setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 53671-71-9 | ICI89406 | Tocris Bioscience [tocris.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metoprolol - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metoprolol: MedlinePlus Drug Information [medlineplus.gov]
- 9. drugs.com [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
Validating ICI 89406 as a PET Radioligand Tracer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of selective radioligands for positron emission tomography (PET) imaging of β1-adrenoceptors (β1-AR) is of significant interest for understanding cardiac function and disease. ICI 89406, a selective β1-AR antagonist, has been explored as a potential scaffold for such tracers. However, extensive research has revealed significant limitations to its use in PET imaging. This guide provides a comparative analysis of this compound-based radioligand development with successful alternative tracers, supported by experimental data, to validate its utility.
Executive Summary
Comparative Data of β-Adrenoceptor Radioligands
The following tables summarize the available quantitative data for this compound derivatives and the established comparator PET radioligands.
| Ligand | Target Receptor(s) | In Vitro Binding Affinity (Ki in nM) | Selectivity (β1 vs. β2) | Reference |
| This compound | β1-Adrenoceptor | Data not available in reviewed literature, but reported to have significantly lower affinity and selectivity than its iodinated derivatives. | Selective for β1 | [1] |
| Iodinated (S)-enantiomer of this compound derivative (for SPECT) | β1-Adrenoceptor | Up to 265-fold higher than this compound | Up to 245-fold higher than this compound | [1] |
| (S)-[¹¹C]CGP 12177 | β1/β2-Adrenoceptors | Not specified in the provided results. | Non-selective | [2][3][4][5][6] |
| (S)-[¹¹C]CGP 12388 | β1/β2-Adrenoceptors | Not specified in the provided results. | Non-selective |
| Ligand | In Vivo Performance | Key Findings | Reference |
| (S)-[O-methyl-¹¹C]this compound | Low myocardial uptake, high non-specific binding. | Not suitable for PET imaging of β1-AR. Rapid metabolism. | |
| (S)-[¹⁸F]F-ICI (an ¹⁸F-labeled derivative of this compound) | Myocardial uptake was mainly at sites unrelated to β1-ARs. | Not a suitable β1-selective AR radioligand for PET. | |
| Iodinated derivatives of this compound (for SPECT) | Rapid metabolism in rats. | Unpromising for in vivo imaging in rats. | [1] |
| (S)-[¹¹C]CGP 12177 | Successful in vivo quantification of β-AR density in human heart and lungs. | Enables non-invasive measurement of β-AR concentration. | [2][3][4][5][6] |
| (S)-[¹¹C]CGP 12388 | Successful in vivo quantification of β-AR density in the human heart. | Allows for accurate in vivo determination of β-adrenoceptor density. | [7] |
Experimental Protocols
In Vitro Competition Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to a target receptor.
-
Tissue Preparation: Ventricular membrane preparations from a suitable animal model (e.g., mice) are prepared by homogenization and centrifugation to isolate the membrane fraction containing the β-adrenoceptors.
-
Incubation: The membrane preparations are incubated with a fixed concentration of a non-selective β-adrenoceptor radioligand (e.g., [¹²⁵I]iodocyanopindolol) and varying concentrations of the competitor compound (e.g., this compound derivatives).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo PET Imaging and Biodistribution Studies
This protocol outlines the general procedure for evaluating the in vivo performance of a novel PET radioligand.
-
Radiosynthesis: The PET radioligand (e.g., (S)-[O-methyl-¹¹C]this compound) is synthesized and purified according to established radiochemical methods.
-
Animal Model: An appropriate animal model (e.g., Wistar rats) is used for the study.
-
Radioligand Injection: The radioligand is administered intravenously to the animal.
-
PET Scanning: Dynamic PET scans are acquired over a specific duration to visualize the distribution of the radioligand in the body, with a particular focus on the target organ (e.g., the heart).
-
Blocking Studies: To assess specific binding, a separate cohort of animals is pre-treated with a high dose of a non-radioactive antagonist (blocker) for the target receptor before the radioligand injection. A reduction in radioligand uptake in the target organ in the presence of the blocker indicates specific binding.
-
Biodistribution: At the end of the scan, tissues of interest are dissected, weighed, and their radioactivity is measured to determine the percentage of the injected dose per gram of tissue (%ID/g).
-
Metabolite Analysis: Blood samples are collected at various time points and analyzed using techniques like HPLC to determine the rate of metabolism of the radioligand in vivo.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by agonist binding to a β-adrenergic receptor.
PET Radioligand Validation Workflow
Caption: A typical workflow for the preclinical validation of a novel PET radioligand.
Conclusion
The body of evidence strongly indicates that this compound and its derivatives are not suitable candidates for development as PET radioligand tracers for β1-adrenoceptors. The primary obstacles are their unfavorable pharmacokinetic properties, namely rapid metabolism and high non-specific binding in vivo, which prevent the acquisition of a clear and quantifiable signal from the target receptors. In contrast, other radioligands, such as (S)-[¹¹C]CGP 12177 and (S)-[¹¹C]CGP 12388, have demonstrated the necessary characteristics for successful in vivo imaging and quantification of β-adrenoceptors. For researchers in the field, this comparative analysis underscores the critical importance of in vivo stability and low non-specific binding for the successful development of a PET radioligand and suggests that future efforts should focus on alternative chemical scaffolds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vivo quantification of human pulmonary beta-adrenoceptor density using PET: comparison with in vitro radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo quantification of pulmonary beta-adrenoceptor density in humans with (S)-[11C]CGP-12177 and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac β-Adrenergic Receptor Downregulation, Evaluated by Cardiac PET, in Chronotropic Incompetence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canine myocardial beta-adrenergic, muscarinic receptor densities after denervation: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myocardial beta-adrenergic receptor density assessed by 11C-CGP12177 PET predicts improvement of cardiac function after carvedilol treatment in patients with idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of ICI 89406's Pharmacological Effects: A Comparative Guide
This guide provides an objective comparison of the pharmacological effects of ICI 89406, a selective β1-adrenergic receptor antagonist with partial agonist activity, against other relevant alternatives. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.
Comparative Pharmacological Data
The following table summarizes the quantitative data for this compound and its alternatives—practolol, xamoterol, and acebutolol—all of which are selective β1-adrenergic antagonists with intrinsic sympathomimetic (partial agonist) activity.
| Compound | Target(s) | IC50 (nM) | pA2 | Intrinsic Activity (ISA) | Key Features |
| This compound | β1-adrenergic receptor | 4.2 (β1), 678 (β2) | - | Partial agonist | Cardioselective with noted intrinsic sympathomimetic activity.[1] |
| Practolol | β1-adrenergic receptor | - | 5.6 | Partial agonist | Cardioselective; its use is now limited due to toxicity concerns.[2][3] |
| Xamoterol | β1-adrenergic receptor | - | - | Partial agonist (~50%) | Cardiac stimulant used in heart failure.[4] |
| Acebutolol | β1-adrenergic receptor | - | 7.5 | Mild partial agonist | Cardioselective with membrane-stabilizing activity.[3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for β1 and β2-adrenergic receptors.
a. Membrane Preparation:
-
Homogenize tissue (e.g., rat heart ventricles for β1, rat lung for β2) or cultured cells expressing the receptor of interest in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
b. Binding Assay:
-
In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein for tissue membranes).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β-receptors).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound or an alternative).
-
To determine non-specific binding, include wells with a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value (dissociation constant of the inhibitor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate (agonist/partial agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.
a. Cell Culture:
-
Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO-K1 cells stably transfected with the human β1-adrenergic receptor) in appropriate growth medium.
-
Seed the cells into 96-well plates and grow to near confluence.
b. Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., PBS or HBSS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known β-agonist (e.g., isoproterenol).
-
For agonist/partial agonist testing, add varying concentrations of the test compound directly to the cells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
c. Data Analysis:
-
For agonists/partial agonists, plot the cAMP concentration as a function of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal effect (Emax).
-
For antagonists, plot the inhibition of the agonist-induced cAMP response as a function of the antagonist concentration to determine the IC50.
In Vivo Model of Angina Pectoris
This protocol describes a general approach to evaluate the anti-anginal effects of a compound in an animal model.
a. Animal Model:
-
Use an appropriate animal species (e.g., dogs, pigs, or rats).
-
Anesthetize the animal and maintain anesthesia throughout the experiment.
-
Surgically instrument the animal to measure key cardiovascular parameters, including heart rate, blood pressure, and left ventricular pressure.
-
Induce myocardial ischemia to mimic angina pectoris. This can be achieved by partial occlusion of a coronary artery (e.g., the left anterior descending artery).
b. Experimental Procedure:
-
After a stabilization period, record baseline hemodynamic and electrocardiographic (ECG) data.
-
Administer the test compound (e.g., this compound) intravenously or orally.
-
Induce myocardial ischemia (e.g., by inflating a balloon occluder in the coronary artery for a set duration).
-
Continuously monitor and record hemodynamic and ECG parameters during the ischemic period and subsequent reperfusion.
-
Compare the effects of the test compound on ischemia-induced changes (e.g., ST-segment depression on the ECG, changes in heart rate and blood pressure) with a vehicle-treated control group.
c. Data Analysis:
-
Analyze the changes in heart rate, blood pressure, left ventricular developed pressure, and ECG parameters before, during, and after ischemia.
-
Statistically compare the data from the drug-treated group with the control group to determine the efficacy of the compound in mitigating the effects of myocardial ischemia.
Visualizations
Signaling Pathway of β1-Adrenergic Receptor
Caption: β1-Adrenergic receptor signaling pathway.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for characterizing a novel β1-adrenergic antagonist.
References
- 1. Practolol - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 2. Practolol - Wikipedia [en.wikipedia.org]
- 3. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xamoterol - Wikipedia [en.wikipedia.org]
- 5. Acebutolol. A review of its pharmacological properties and therapeutic efficacy in hypertension, angina pectoris and arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ICI 89406: A Guide for Laboratory Professionals
Core Principles of ICI 89406 Disposal
The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste.[2][3] This approach ensures the safety of laboratory personnel and minimizes environmental impact. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4][5]
Quantitative Data and Physical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value | Source |
| Chemical Name | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-N'-phenyl-urea | [1][6] |
| Molecular Formula | C19H22N4O3 | [1][6] |
| Molecular Weight | 354.41 g/mol | [1] |
| Appearance | Solid | [6] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL), Soluble in ethanol | [6][7] |
| Storage | Powder: -20°C | [6] |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals, with special considerations for compounds containing a cyano group.
Step 1: Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[4][8]
-
The container should be made of a material compatible with the chemical.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and a warning about the cyanide component.[8]
-
-
Liquid Waste:
-
Solutions of this compound, whether in organic solvents like DMSO or ethanol, must be collected as hazardous liquid waste.[2][9]
-
Use a dedicated, sealed, and properly labeled hazardous waste container for liquid waste.[8]
-
The label must list all chemical constituents and their approximate percentages.[8]
-
Never mix incompatible wastes.[4] For instance, do not mix acidic waste with cyanide-containing waste, as this can generate highly toxic hydrogen cyanide gas.[10][11]
-
Step 2: Storage
-
Store the hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8][10]
-
Ensure the storage area is well-ventilated.
-
Keep waste containers closed except when adding waste.[4][8]
-
Provide secondary containment for liquid waste containers to prevent spills from spreading.[4]
Step 3: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocol: Preparation of a Stock Solution
While specific experimental protocols for this compound are diverse, the preparation of a stock solution is a common procedure.
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 354.41 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 354.41 g/mol = 0.0035441 g = 3.54 mg
-
-
Weigh 3.54 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Sonication may be used to aid dissolution.[7]
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
- 1. scbt.com [scbt.com]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ethz.ch [ethz.ch]
Essential Safety and Logistics for Handling ICI 89406
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of ICI 89406, a β-adrenergic antagonist. The following procedural guidance outlines operational plans for use and disposal to ensure laboratory safety and build confidence in chemical handling protocols.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound was not retrievable in the search, general safety precautions for handling similar research chemicals should be strictly followed. The following recommendations are based on safety information for other laboratory chemicals.
Personal Protective Equipment (PPE) is mandatory for handling this compound.
| Personal Protective Equipment | Specifications and Use |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. |
| Skin Protection | Wear protective gloves and a lab coat. |
| Respiratory Protection | If working with a powder or in a poorly ventilated area, a NIOSH/MSHA-approved respirator should be worn. |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, or clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Emergency Procedures
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
In case of skin contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For powder spills, cover with a plastic sheet or tarp to minimize spreading.
-
Mechanically take up the spill and place it in an appropriate container for disposal.
-
Avoid creating dust.
-
Clean the contaminated surface thoroughly.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.
Experimental Workflow: Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
